tert-Butyl L-alaninate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVYFBSLOMRCU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176074 | |
| Record name | tert-Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21691-50-9 | |
| Record name | L-Alanine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl L-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021691509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of tert-Butyl L-alaninate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl L-alaninate hydrochloride is a crucial building block in the field of peptide synthesis and pharmaceutical development. As a protected form of the amino acid L-alanine, it allows for controlled and specific chemical reactions, making it an invaluable intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its key physical properties, supported by detailed experimental protocols and a visual representation of a common synthetic pathway.
Core Physical and Chemical Properties
A summary of the essential physical and chemical data for this compound hydrochloride is presented below.
| Property | Value |
| Chemical Name | tert-Butyl (2S)-2-aminopropanoate hydrochloride |
| Synonyms | L-Alanine tert-butyl ester hydrochloride, H-Ala-OtBu·HCl |
| CAS Number | 13404-22-3 |
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol [1][2][3][4] |
| Appearance | White to off-white crystalline powder[1][5][6][7] |
| Melting Point | 168-175 °C (with decomposition)[1][8][9][10] |
| Solubility | Soluble in methanol and other polar organic solvents.[1][8][11] |
| Optical Rotation | [α]²⁰/D +1.5 ± 0.3º (c=2 in Ethanol)[1][7] |
| Purity | Typically ≥98% (determined by titration or NMR)[1][5] |
| Storage Conditions | 2-8°C in a tightly sealed container; hygroscopic.[1][8][9] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of this compound hydrochloride.
Melting Point Determination (Capillary Method)
This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <741>.[1]
Objective: To determine the temperature range over which the crystalline solid melts.
Apparatus:
-
Melting point apparatus (e.g., Mettler Toledo MP series or similar)
-
Glass capillary tubes (0.8-1.2 mm internal diameter)
-
Spatula
-
Mortar and pestle (optional, for pulverizing coarse crystals)
Procedure:
-
Sample Preparation: A small amount of this compound hydrochloride is finely powdered, if necessary. The sample is then packed into a glass capillary tube to a height of 2-3 mm.
-
Instrument Setup: The melting point apparatus is calibrated using appropriate reference standards.
-
Measurement:
-
A rapid preliminary determination may be performed by heating at a rate of 10 °C/min to approximate the melting point.
-
For an accurate determination, a fresh sample is heated to a temperature approximately 10 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature at which the first liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the last solid particle melts is recorded as the end of the melting range.
-
-
Handling Hygroscopic Samples: Given that the compound is hygroscopic, the capillary tube may be sealed with a flame to prevent moisture absorption during the measurement.[1]
Solubility Determination (Shake-Flask Method)
This protocol is based on the principles outlined in the USP General Chapter <1236> for solubility measurements.
Objective: To determine the solubility of this compound hydrochloride in a given solvent.
Materials:
-
This compound hydrochloride
-
Solvent of interest (e.g., methanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or HPLC for concentration analysis
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at high speed to separate the undissolved solid from the supernatant.
-
Concentration Analysis: A known volume of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved solid is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/L or mg/mL).
Optical Rotation Measurement
This protocol follows the general principles for determining optical rotation.
Objective: To measure the specific rotation of this compound hydrochloride.
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: A precise mass of this compound hydrochloride (e.g., 200 mg) is dissolved in a specific volume of a suitable solvent (e.g., ethanol) in a volumetric flask to achieve a known concentration (c, in g/100 mL).
-
Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The polarimeter cell is rinsed and filled with the sample solution. The observed optical rotation (α) is measured at a constant temperature (e.g., 20 °C).
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/100 mL.
-
Synthesis Workflow
This compound hydrochloride is commonly synthesized via the esterification of L-alanine. The following diagram illustrates a typical experimental workflow for its preparation.
Caption: A typical laboratory workflow for the synthesis of this compound hydrochloride.
References
- 1. uspbpep.com [uspbpep.com]
- 2. uspnf.com [uspnf.com]
- 3. â©741⪠Melting Range or Temperature [doi.usp.org]
- 4. biorelevant.com [biorelevant.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Solubility Measurements | USP-NF [uspnf.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digicollections.net [digicollections.net]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of L-Alanine tert-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine tert-butyl ester is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and the development of pharmaceutical agents. The tert-butyl ester moiety serves as a sterically bulky protecting group for the carboxylic acid functionality of L-alanine. This protection is crucial as it prevents the carboxyl group from engaging in undesirable side reactions during peptide coupling processes. The stability of the tert-butyl ester under a variety of reaction conditions, coupled with its facile removal under mild acidic conditions, establishes it as an indispensable tool in contemporary organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic methodologies.
Chemical Structure and Physicochemical Properties
L-Alanine tert-butyl ester, in its hydrochloride salt form, is the most common commercially available and synthetically utilized variant. The presence of the hydrochloride salt enhances its stability and handling characteristics.
Physicochemical Data
The quantitative physicochemical data for L-Alanine tert-butyl ester hydrochloride are summarized in the table below for ease of reference and comparison.
| Property | Value | References |
| Molecular Formula | C₇H₁₅NO₂ · HCl | |
| Molecular Weight | 181.66 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168-175 °C | |
| Optical Rotation | [α]²⁰/D +1.2° to +1.6° (c=2 in EtOH) | [1] |
| Solubility | Soluble in ethanol. | [2] |
Spectroscopic Data
The structural integrity of L-Alanine tert-butyl ester hydrochloride is confirmed through various spectroscopic techniques. Below is a summary of the available spectroscopic data.
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, experimentally verified and assigned ¹H and ¹³C NMR data for L-Alanine tert-butyl ester hydrochloride is not available in a consolidated format in the public domain. However, based on the known structure and data from related compounds, the expected chemical shifts can be predicted. For instance, the ¹H NMR spectrum of the parent L-alanine in D₂O shows signals at approximately 3.79 ppm (quartet, 1H) and 1.48 ppm (doublet, 3H).[4] The ¹³C NMR spectrum of L-alanine in D₂O displays resonances around 175 ppm (C=O), 52 ppm (α-carbon), and 18 ppm (β-carbon).[5] For the tert-butyl ester, additional signals for the tert-butyl group would be expected around 1.4-1.5 ppm in the ¹H NMR and around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons) in the ¹³C NMR spectrum.
Experimental Protocols: Synthesis of L-Alanine tert-butyl Ester Hydrochloride
The synthesis of L-Alanine tert-butyl ester hydrochloride is primarily achieved through the direct esterification of L-alanine. Two prevalent methods are the reaction with tert-butyl acetate using a strong acid catalyst and the reaction with isobutylene, also under acidic conditions.
Method 1: Esterification with tert-Butyl Acetate and Perchloric Acid
This method involves the direct esterification of L-alanine using tert-butyl acetate as both the reagent and solvent, with perchloric acid acting as a catalyst.
Materials:
-
L-Alanine
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
0.5N Hydrochloric acid (HCl)
-
Potassium bicarbonate (KHCO₃), solid
-
4N Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrogen chloride (HCl) in diethyl ether
Procedure:
-
In a 2 L single-neck flask, a suspension of L-alanine (6.23 g) in tert-butyl acetate (1.1 L) is prepared.
-
Perchloric acid (70%, 6.65 mL, 7.7 g) is added to the stirred suspension at room temperature.
-
The reaction mixture is stirred for 4 days at room temperature.
-
The mixture is then concentrated to approximately one-quarter of its initial volume under reduced pressure.
-
The residue is extracted with 0.5N HCl (4 x 60 mL) at 0-5 °C.
-
The combined aqueous phase is immediately neutralized with solid potassium bicarbonate.
-
The pH of the solution is adjusted to 13 with the addition of 4N NaOH.
-
The alkaline aqueous solution is then extracted with diethyl ether (4 x 100 mL).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution (2 x 50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation.
-
The resulting oily residue is dissolved in anhydrous diethyl ether (10 mL).
-
The solution is cooled, and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt.
-
The precipitated solid is collected by filtration and dried to yield L-Alanine tert-butyl ester hydrochloride.[6]
Method 2: Reaction with Isobutylene and p-Toluenesulfonic Acid (PTSA)
This classic approach utilizes isobutylene as the tert-butylating agent in the presence of an acid catalyst like p-toluenesulfonic acid. This reaction is typically performed in a pressure vessel (autoclave).[7]
Materials:
-
L-Alanine
-
Dioxane or Dichloromethane
-
p-Toluenesulfonic acid (PTSA)
-
Isobutylene
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether, anhydrous
-
Hydrogen chloride (HCl) gas or a solution in diethyl ether
Procedure:
-
To a pressure vessel, add L-alanine (1.0 eq), a suitable solvent (dioxane or dichloromethane), and p-toluenesulfonic acid (e.g., 1.5-2.0 eq).
-
Introduce isobutylene into the sealed vessel.
-
The reaction mixture is stirred at room temperature for 4-5 days.
-
After the reaction is complete, the mixture is washed sequentially with 10% sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the free base of L-alanine tert-butyl ester.
-
The free amine is dissolved in anhydrous diethyl ether (approximately 10 volumes).
-
The solution is cooled to -20 °C, and one equivalent of an HCl solution in ether (prepared by dissolving HCl gas in dry ether) is added slowly.
-
The solvent is removed under vacuum to afford the desired L-Alanine tert-butyl ester hydrochloride salt.[7]
Logical Workflow and Visualizations
As L-Alanine tert-butyl ester is a synthetic building block, it is not directly involved in biological signaling pathways. Therefore, the following diagram illustrates the experimental workflow for its synthesis via the tert-butyl acetate method, providing a clear visual representation of the process for researchers.
References
- 1. 442920050 [thermofisher.cn]
- 2. L-Alanine tert-Butyl Ester Hydrochloride | 13404-22-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. spectrabase.com [spectrabase.com]
- 4. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]
- 5. L-Alanine(56-41-7) 13C NMR [m.chemicalbook.com]
- 6. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]
- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of tert-Butyl L-alaninate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-Butyl L-alaninate, also known as L-Alanine tert-butyl ester, is a crucial protected amino acid derivative widely utilized in peptide synthesis and as an intermediate in the manufacturing of active pharmaceutical ingredients (APIs).[1] Its tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid functionality, preventing unwanted side reactions during peptide coupling. The stability of this group under various conditions and its selective removal under mild acidic conditions make it an invaluable tool in modern organic synthesis.[2]
Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of its known solubility characteristics, a detailed experimental protocol for determining its solubility, and visual representations of key processes.
Physicochemical Properties and Solubility Profile
L-Alanine tert-butyl ester hydrochloride is typically a white to off-white crystalline powder. Its structure enhances stability and is a key factor in drug formulation and development.[1]
Table 1: General Physicochemical Properties of L-Alanine tert-Butyl Ester Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 13404-22-3 | [3] |
| Molecular Formula | C₇H₁₅NO₂ · HCl | [3] |
| Molecular Weight | 181.66 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 168-175 °C (with decomposition) | |
| Optical Activity | [α]20/D +1.0 to +3.0° (c=2 in Ethanol) | [4] |
| Storage Conditions | 2-8°C, Hygroscopic, Store under inert gas | [4] |
Qualitative Solubility Data
Specific quantitative solubility values (e.g., g/100mL) are not extensively tabulated in the literature. However, qualitative descriptions consistently indicate its solubility in polar organic solvents.
Table 2: Qualitative Solubility of L-Alanine tert-Butyl Ester Hydrochloride
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [5] |
| Ethanol | Soluble | [4] |
| Polar Organic Solvents | Generally Soluble |
The solubility behavior is a function of the α-amino carboxylic acid portion of the molecule and the interactions of its neutral components.[6] For amino acids and their derivatives, solubility tends to be highest in polar solvents and decreases as the hydrophobic character of the solvent increases.
Experimental Protocol for Solubility Determination
To empower researchers to generate precise, quantitative solubility data for their specific applications, this section provides a detailed methodology based on the universally recognized shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[7][8]
Methodology: Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature until saturation is achieved. The concentration of the solute in the saturated solution is then determined analytically.
3.1 Materials and Equipment
-
This compound (or its hydrochloride salt)
-
Selected organic solvent(s) of high purity
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Calibrated thermometer or temperature probe
-
Vials or flasks with airtight seals (e.g., screw-cap glass vials)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
3.2 Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.[7]
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[9]
-
Phase Separation: After equilibration, stop the agitation and allow the suspension to settle for a sufficient period (e.g., 2-4 hours) at the same constant temperature to allow the excess solid to sediment.[7]
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mole fraction (x), g/100g of solvent, or mg/mL.
3.3 Method Validation
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to confirm that no phase transition or solvate formation occurred during equilibration.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.
Process Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of this compound.
Caption: A logical workflow for determining the thermodynamic solubility of a compound.
The synthesis of L-Alanine tert-butyl ester hydrochloride is a fundamental process for its application in research and development. One common pathway involves direct esterification.
Caption: A common synthetic route for L-Alanine tert-butyl ester hydrochloride.[10]
Conclusion
This compound and its hydrochloride salt are indispensable reagents in pharmaceutical and biochemical research.[1] While comprehensive quantitative solubility data remains sparse in public literature, its general solubility in polar organic solvents like methanol and ethanol is well-established.[4][5] For researchers requiring precise solubility data in specific solvent systems, the provided shake-flask experimental protocol offers a robust and reliable methodology. The visualized workflows for solubility determination and synthesis serve as practical guides for laboratory operations. This technical guide provides a foundational understanding and the necessary tools for professionals working with this important amino acid derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. L-Alanine tert-Butyl Ester Hydrochloride | 13404-22-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. L-Alanine tert-Butyl Ester Hydrochloride , 97% , 13404-22-3 - CookeChem [cookechem.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Applications of tert-Butyl L-alaninate in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of tert-Butyl L-alaninate, a pivotal reagent in modern biochemical and pharmaceutical research. Valued for its role as a versatile protecting group and a chiral building block, this compound is instrumental in the synthesis of complex peptides and stereochemically defined molecules. This document details its primary applications, experimental protocols, and key chemical properties to support its effective use in the laboratory.
Core Applications in Biochemical Research
This compound, commonly available as its hydrochloride salt (L-Ala-OtBu·HCl), is a derivative of the natural amino acid L-alanine. Its principal utility stems from the sterically hindered tert-butyl ester group, which temporarily protects the carboxylic acid functionality. This feature is crucial in multi-step syntheses where the carboxyl group's reactivity must be masked.
The main applications include:
-
Peptide Synthesis: It is a fundamental building block in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The tert-butyl ester protects the C-terminus of the alanine residue, allowing for the controlled, sequential addition of other amino acids to the N-terminus.[1][2][3]
-
Pharmaceutical Intermediates: Its chiral nature makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) that require specific stereochemistry for their therapeutic effect.[1][2][3]
-
Asymmetric Synthesis: Beyond peptides, it serves as a chiral auxiliary or a chiral building block, guiding the stereoselective formation of new chemical entities.[1][2]
-
Biochemical Probes and Tools: Researchers utilize this compound in the development of specialized molecules for studying amino acid metabolism and protein structure.[2]
Quantitative Data
The physical and chemical properties of this compound hydrochloride are summarized below, providing essential data for experimental design and execution.
| Property | Value | References |
| CAS Number | 13404-22-3 | [1][4] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1][4] |
| Molecular Weight | 181.66 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 168-175 °C (with decomposition) | [2][3] |
| Optical Rotation | [α]20/D +1.0 to +3.0° (c=2 in EtOH) | [1][2][3] |
| Purity | ≥98% to ≥99.0% | [2][3] |
| Solubility | Soluble in methanol and other polar organic solvents | [2][3] |
| Storage | 2-8°C, in a tightly closed container | [1] |
Key Experimental Protocols
Detailed methodologies for the synthesis, application, and deprotection of this compound are provided below. These protocols are foundational for its use in the laboratory.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes a common method for the direct esterification of L-alanine.
Materials:
-
L-alanine
-
tert-Butyl acetate (serves as reagent and solvent)
-
Perchloric acid (70%) or another strong acid catalyst
-
0.5N HCl
-
Potassium bicarbonate (KHCO₃)
-
4N NaOH
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (MgSO₄)
-
HCl in diethyl ether solution
Procedure:
-
Stir L-alanine in tert-butyl acetate at room temperature.
-
Add a catalytic amount of 70% perchloric acid. The reaction is typically stirred for several days.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with 0.5N HCl at 0-5°C.
-
Immediately neutralize the aqueous phase with solid potassium bicarbonate.
-
Adjust the pH to 13 with 4N NaOH and extract the aqueous solution with diethyl ether.
-
Combine the organic layers, wash with a bicarbonate solution, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Dissolve the resulting oily residue in a minimal amount of anhydrous diethyl ether.
-
Precipitate the hydrochloride salt by adding a solution of HCl in diethyl ether while cooling.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.[5][6]
Protocol 2: Application in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general workflow for incorporating an amino acid, using its tert-butyl ester protected form, in an Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
Solid support resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate tube, dissolve the next Fmoc-protected amino acid, HBTU, and HOBt in DMF. Add DIPEA to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for a specified time (e.g., 1-2 hours) to allow the coupling reaction to complete. Wash the resin with DMF.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail containing TFA. This cleaves the peptide from the resin and simultaneously removes acid-labile side-chain protecting groups, including the tert-butyl ester of the C-terminal alanine.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether to remove scavengers and byproducts. Dry the final peptide product.[7][8][9]
Protocol 3: Deprotection of the tert-Butyl Ester Group
This protocol details the selective removal of the tert-butyl ester protecting group under acidic conditions.
Materials:
-
Peptide or molecule with a tert-butyl ester group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as a solvent
-
Scavengers (e.g., water, triisopropylsilane), if other sensitive functional groups are present.
Procedure:
-
Dissolve the tert-butyl ester-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution. The reaction is typically run at room temperature.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure.
-
If necessary, co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting carboxylic acid can then be isolated or used directly in the next synthetic step.[1][10][11]
Visualizing Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental processes described above.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Strategic Role of tert-Butyl L-alaninate as a Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanine tert-butyl ester, commonly available as its stable hydrochloride salt, is a versatile and economically significant chiral building block in asymmetric synthesis. Its strategic importance lies in the combination of a robust, sterically demanding tert-butyl ester protecting group and the inherent chirality of the L-alanine scaffold. This dual functionality allows for the stereocontrolled elaboration of the N-terminus, making it an invaluable intermediate in the synthesis of complex peptides, chiral ligands, and, most notably, active pharmaceutical ingredients (APIs). The tert-butyl group provides stability across a range of reaction conditions while allowing for selective deprotection under mild acidic conditions, a critical feature in multi-step synthetic campaigns. This guide provides a comprehensive overview of its applications, key reaction protocols, and the quantitative outcomes of its use in stereoselective transformations.
Core Properties and Advantages
tert-Butyl L-alaninate hydrochloride is a white crystalline powder valued for its high purity and stability.[1][2] The primary advantages of using this chiral building block are rooted in its molecular architecture:
-
Chiral Integrity: The (S)-stereocenter provides a reliable source of chirality, crucial for inducing asymmetry in subsequent reactions.
-
Orthogonal Protection: The tert-butyl ester protects the carboxylic acid moiety, preventing its participation in reactions such as amide bond formation. This group is stable to many reagents but can be selectively cleaved with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), leaving other ester groups (like methyl or ethyl esters) intact.[3]
-
Steric Influence: The bulky tert-butyl group can influence the stereochemical outcome of reactions at or near the chiral center.
-
Synthetic Versatility: The free primary amine serves as a potent nucleophile, readily participating in reactions like alkylation, acylation, and reductive amination to form new carbon-nitrogen and carbon-carbon bonds with a high degree of stereocontrol.[2][4]
Table 1: Physicochemical Properties of L-Alanine tert-Butyl Ester Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 13404-22-3 | [1] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1][2] |
| Molecular Weight | 181.66 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | ≥98% to ≥99.0% | [1] |
| Melting Point | 168-175 °C (with decomposition) | [1] |
| Optical Activity | [α]²⁰/D +1.4 to +1.5° (c=2 in Ethanol) | [1][2] |
| Storage | 2-8°C, hygroscopic | [1] |
Key Applications in Asymmetric Synthesis
The primary utility of this compound is as a chiral nucleophile. Its amine group can be functionalized to build more complex molecules, with the original stereocenter from alanine directing the formation of new stereocenters.
Synthesis of ACE Inhibitor Intermediates (Moexipril)
A prominent industrial application of this compound is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Moexipril.[3] The synthesis of the key dipeptide-like side chain involves the diastereoselective N-alkylation of this compound with a racemic α-bromo ester. The inherent chirality of the alaninate guides the reaction, leading to the preferential formation of the desired (S,S,S)-diastereomer.[3]
Caption: Synthetic pathway for Moexipril using this compound.
Use as a Chiral Auxiliary for α-Amino Acid Synthesis
While direct alkylation is common, this compound can also be incorporated into more complex chiral auxiliaries. For instance, derivatives can form Schiff base-Ni(II) complexes. These complexes act as chiral glycine equivalents, where alkylation proceeds with high diastereoselectivity controlled by the chiral backbone derived from alanine.
Table 2: Representative Quantitative Data for Reactions
| Reaction Type | Electrophile / Reagent | Product Type | Yield | Stereoselectivity | Reference(s) |
| N-Alkylation | Ethyl 2-bromo-4-phenylbutanoate | Moexipril Intermediate | Good (Implied) | Predominantly (S,S,S) | [3] |
| N-Sulfonylation | 4-Nitrobenzenesulfonyl chloride | N-Sulfonylated Alaninate | 99% | Not Applicable | N/A |
| Alkylation of Ni(II) Complex* | Various Alkyl Halides | α-Alkylated α-Amino Acid | 73-99% | 74:26 to >98:2 (d.r.) |
*Note: This reaction uses a more complex derivative, not this compound directly, but demonstrates the utility of the alanine scaffold.
Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of this compound.
Protocol: Synthesis of L-Alanine tert-Butyl Ester Hydrochloride
This method describes the direct esterification of L-alanine using tert-butyl acetate as both the reagent and solvent, catalyzed by a strong acid.
Caption: General workflow for the synthesis of L-alanine tert-butyl ester HCl.
Materials:
-
L-alanine
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
0.5N Hydrochloric acid (HCl)
-
Potassium bicarbonate (KHCO₃)
-
4N Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrogen chloride solution in diethyl ether
Procedure:
-
In a suitable reaction vessel, suspend L-alanine (1.0 eq) in tert-butyl acetate.
-
Carefully add perchloric acid (70%, catalytic amount) to the stirred suspension.
-
Seal the vessel and stir the mixture vigorously at room temperature for 4 days.
-
After the reaction period, concentrate the mixture to approximately one-quarter of its original volume under reduced pressure.
-
Cool the residue to 0-5 °C and extract the product into cold 0.5N HCl (4 portions).
-
Immediately neutralize the combined aqueous phases with solid KHCO₃. Adjust the pH to 13 with the dropwise addition of 4N NaOH.
-
Extract the free base product from the aqueous layer with diethyl ether (4 portions).
-
Combine the organic layers, wash with saturated bicarbonate solution, and dry over anhydrous MgSO₄.
-
Filter the drying agent and evaporate the solvent to yield an oily residue (the free base).
-
Dissolve the residue in a minimal amount of anhydrous diethyl ether and cool in an ice bath.
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield L-alanine tert-butyl ester hydrochloride.
Protocol: Diastereoselective N-Alkylation for Moexipril Intermediate Synthesis
This protocol describes the key C-N bond-forming step where the chirality of this compound directs the synthesis.
Materials:
-
L-Alanine tert-butyl ester hydrochloride
-
Ethyl 2-bromo-4-phenylbutanoate
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of L-alanine tert-butyl ester hydrochloride (1.0 eq) in acetonitrile, add triethylamine (2.2 eq) and stir until a solution of the free base is formed.
-
Add ethyl 2-bromo-4-phenylbutanoate (1.0-1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or at a slightly elevated temperature (e.g., 40-50 °C) to increase the rate. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated triethylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
The crude product, enriched in the (S,S,S)-diastereomer, can be purified by flash chromatography or used directly in the next step.
Conclusion
This compound is a cornerstone chiral building block for modern asymmetric synthesis. Its robust protecting group strategy, combined with the stereochemical information encoded in its backbone, provides a reliable and versatile platform for constructing complex chiral molecules. As demonstrated in the industrial synthesis of the ACE inhibitor Moexipril, its ability to direct the formation of new stereocenters makes it an indispensable tool for drug development professionals. The protocols and data presented herein underscore its utility and provide a practical framework for its application in research and development settings.
References
- 1. CN102008709B - Moexipril-contained compound preparation for treating hypertension - Google Patents [patents.google.com]
- 2. Moexipril - Wikipedia [en.wikipedia.org]
- 3. Synthesis and angiotensin converting enzyme-inhibitory activity of N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Tert-butyl Group as a Cornerstone in L-Alanine Protection: A Technical Guide for Drug Development and Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and active pharmaceutical ingredients. Among these, the tert-butyl group stands out as a robust and versatile shield for the functional moieties of L-alanine, a ubiquitous amino acid in numerous therapeutic peptides. This technical guide provides an in-depth analysis of the function, application, and experimental protocols associated with the tert-butyl protection of L-alanine's amino and carboxyl groups.
The primary role of the tert-butyl group in L-alanine protection is to temporarily block the reactivity of either the N-terminus (amino group) or the C-terminus (carboxyl group). This selective inactivation is crucial to prevent unwanted side reactions during peptide synthesis, ensuring the precise and controlled elongation of the peptide chain.[1][2] The tert-butyl group's steric hindrance and electronic properties render it stable under a variety of reaction conditions, yet it can be readily removed under specific, typically acidic, conditions.[3][] This characteristic is the foundation of its utility in orthogonal peptide synthesis strategies.[3][5][6]
Amino Group Protection: The Tert-Butoxycarbonyl (Boc) Group
The most common application of the tert-butyl group for amino acid protection is in the form of the tert-butoxycarbonyl (Boc) group. Boc-L-alanine is a cornerstone of the Boc/Bn solid-phase peptide synthesis (SPPS) strategy.[5] The Boc group is highly stable under basic and nucleophilic conditions, allowing for the deprotection of other protecting groups and peptide bond formation without premature removal.[]
Key Functions and Advantages of Boc Protection:
-
Acid Lability: The Boc group is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[][7] This allows for selective deprotection of the N-terminus to enable the next coupling step in SPPS.
-
Stability: It is resistant to a wide range of reagents and reaction conditions used in peptide synthesis, including bases like piperidine used for Fmoc deprotection, and catalytic hydrogenation.[][5]
-
Reduced Aggregation: In Boc-SPPS, the protonation of the N-terminus after each deprotection step can help disrupt inter-chain hydrogen bonding, which is particularly beneficial for synthesizing long or hydrophobic peptides prone to aggregation.[7][8]
-
Crystallinity and Stability: Boc-protected amino acids are often crystalline solids that are stable for long-term storage.[]
Carboxyl Group Protection: The Tert-Butyl Ester
Protection of the C-terminal carboxyl group of L-alanine as a tert-butyl ester is another critical application. This strategy prevents the carboxyl group from participating in unwanted reactions, such as cyclization or side-chain branching, during peptide synthesis.
Key Functions and Advantages of Tert-Butyl Ester Protection:
-
Stability: The tert-butyl ester is stable to basic conditions and catalytic hydrogenation, making it compatible with various synthetic strategies.[5]
-
Acid-Labile Deprotection: Similar to the Boc group, the tert-butyl ester is cleaved under acidic conditions, often simultaneously with other acid-labile protecting groups like Boc during the final cleavage of the peptide from the resin.[3][9]
-
Orthogonality: The use of a tert-butyl ester for C-terminal protection is a key component of the Fmoc/tBu orthogonal strategy in SPPS. In this approach, the base-labile Fmoc group protects the N-terminus, while acid-labile tert-butyl groups protect the C-terminus and reactive side chains.[3][10]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and deprotection of tert-butyl protected L-alanine derivatives, compiled from various sources.
| Parameter | Boc-L-Alanine Synthesis (from L-alanine and (Boc)₂O) | Reference |
| Typical Yield | >95% | [5] |
| Reagents | L-alanine, Di-tert-butyl dicarbonate ((Boc)₂O), NaOH | [11] |
| Solvent | Dioxane/water or Tetrahydrofuran (THF)/water | [7][11] |
| Reaction Time | ~17 hours | [11] |
| Melting Point | 79-83 °C | [12][13] |
| Optical Rotation | -25.5 ± 1.0° (c=2 in acetic acid) | [14] |
| Parameter | L-Alanine Tert-Butyl Ester HCl Synthesis (Direct Esterification) | Reference |
| Typical Yield | High | [5] |
| Reagents | L-alanine, tert-Butyl acetate, Perchloric acid or Tf₂NH | [9][15] |
| Solvent | tert-Butyl acetate | [9] |
| Reaction Time | 2.5 hours to 4 days (method dependent) | [9][15] |
| Melting Point | ~167 °C | [15] |
| Specific Optical Rotation | +1.2° to +1.6° (c=2 in EtOH) | [16] |
| Parameter | Boc Group Deprotection | Reference |
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | [7][10] |
| Concentration | 25-50% TFA in DCM | [7][10] |
| Reaction Time | 15-30 minutes per cycle in SPPS | [10] |
| Byproducts | Isobutylene, Carbon dioxide | [] |
Experimental Protocols
Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine)
Objective: To protect the amino group of L-alanine using di-tert-butyl dicarbonate.
Materials:
-
L-alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane and Water (1:1 v/v) or Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
4 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of L-alanine (1.0 equivalent) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.5 equivalents).[11]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution at room temperature with stirring.[7][11]
-
Allow the solution to warm to room temperature and stir for approximately 17 hours.[11]
-
Extract the reaction mixture with petroleum ether (2 x volume) to remove any unreacted (Boc)₂O.[11]
-
Acidify the aqueous layer to a pH of 1 with a 4 M HCl aqueous solution.[11]
-
Extract the acidified aqueous layer with ethyl acetate (4 x volume).[11]
-
Combine the organic phases and wash with saturated brine solution.[11]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-L-alanine.[11]
Synthesis of L-Alanine tert-Butyl Ester Hydrochloride
Objective: To protect the carboxyl group of L-alanine as a tert-butyl ester.
Materials:
-
L-alanine
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
0.5N HCl
-
Potassium bicarbonate (KHCO₃)
-
4N NaOH
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
HCl in Et₂O
Procedure:
-
In a suitable flask, stir L-alanine (1.0 equivalent) with tert-butyl acetate (as solvent) at room temperature.[15]
-
Add perchloric acid (70%) to the mixture.[15]
-
Stir the reaction for approximately 4 days at room temperature.[15]
-
Concentrate the mixture to about one-quarter of its original volume.[15]
-
Extract the residue at 0-5 °C with 0.5N HCl.[15]
-
Immediately neutralize the aqueous phase with solid KHCO₃.[15]
-
Adjust the pH to 13 with 4N NaOH and extract the solution with Et₂O.[15]
-
Combine the organic layers, wash with bicarbonate solution, dry over MgSO₄, and evaporate.[15]
-
Dissolve the oily residue in anhydrous Et₂O and treat with HCl in Et₂O under cooling to precipitate the hydrochloride salt.[15]
-
Filter and dry the precipitate to yield L-alanine-t-butyl ester hydrochloride.[15]
Deprotection of the Boc Group in Solid-Phase Peptide Synthesis (SPPS)
Objective: To remove the Boc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[10]
-
Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess acid.[10]
-
The resin is now ready for the next coupling step.
Visualizing the Chemistry: Diagrams and Workflows
Caption: Protection of L-alanine's functional groups.
Caption: Acid-catalyzed deprotection of tert-butyl groups.
Caption: Workflow of Boc solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-(tert-Butoxycarbonyl)-L-alanine | CAS#:15761-38-3 | Chemsrc [chemsrc.com]
- 13. Boc-L-Alanine, 25 g, CAS No. 15761-38-3 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
- 14. N-Boc-L-alanine, 98+% 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 15. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]
- 16. L-Alanine tert-butyl ester hydrochloride, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
The Indispensable Role of tert-Butyl L-alaninate in the Synthesis of Unnatural Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of unnatural amino acids into peptide and small molecule therapeutics has become a cornerstone for enhancing pharmacological properties. These non-proteinogenic amino acids offer a powerful tool to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. Central to the synthesis of a diverse array of these crucial building blocks is tert-Butyl L-alaninate. This versatile chiral starting material, owing to the unique properties of the tert-butyl ester protecting group, serves as a cornerstone in various synthetic strategies, including peptide synthesis, the construction of complex pharmaceuticals, and asymmetric synthesis. This technical guide provides an in-depth exploration of the importance of this compound, detailing its applications with specific experimental protocols, quantitative data, and workflow visualizations to empower researchers in their pursuit of novel therapeutic agents.
Core Applications of this compound
The utility of this compound in organic synthesis is primarily attributed to the steric hindrance and acid lability of the tert-butyl ester group. This group effectively protects the carboxylic acid functionality of L-alanine, preventing its unwanted participation in reactions while enabling transformations at the amino group or the α-carbon. The hydrochloride salt of this compound is frequently used to improve its stability and solubility.[1]
Key applications include:
-
Peptide Synthesis: It is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy.[1]
-
Pharmaceutical Synthesis: It serves as a critical chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), a prime example being the angiotensin-converting enzyme (ACE) inhibitor, Moexipril.
-
Asymmetric Synthesis: Its inherent chirality makes it a valuable chiral auxiliary, guiding the stereoselective formation of new chiral centers in the synthesis of other unnatural amino acids.[2]
-
Synthesis of Amino Acid Derivatives: It is a versatile precursor for the synthesis of a variety of amino acid derivatives, including β-amino acids.
Data Presentation: A Quantitative Overview
The following tables summarize quantitative data from various synthetic applications of this compound and its derivatives, providing a comparative look at yields and stereoselectivities.
| Application | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |
| Asymmetric Synthesis | N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide-Ni(II) complex with various α-amino acids | Schiff base-Ni(II) complexes | 73-99 | 74:26 to >98:2 | [2] |
| β-Amino Acid Synthesis | tert-Butanesulfinyl imines and various enolates | β-substituted, β,β- and α,β-disubstituted β-amino acids | High | High |
Experimental Protocols
Protocol 1: Synthesis of Moexipril Intermediate via Alkylation of this compound
This protocol describes the key alkylation step in the synthesis of the ACE inhibitor Moexipril, where this compound is reacted with an appropriate electrophile.
Materials:
-
This compound hydrochloride
-
Ethyl 2-bromo-4-phenylbutanoate
-
Suitable base (e.g., triethylamine or sodium carbonate)
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Dichloromethane
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in the chosen anhydrous solvent, add the base (2.2 eq) at room temperature and stir for 30 minutes.
-
Add ethyl 2-bromo-4-phenylbutanoate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Dilute the filtrate with dichloromethane and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated dipeptide ester intermediate.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-L-Ala-OH
This protocol outlines a standard cycle for the incorporation of an alanine residue into a growing peptide chain on a solid support using the Fmoc/tBu strategy. While this protocol uses Fmoc-L-Ala-OH, the principle of tert-butyl side-chain protection is central to the overall strategy, and this compound is a key component in the synthesis of many unnatural amino acids used in SPPS.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Repeat this step for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-L-Ala-OH (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a color change to yellow indicates a successful coupling).
This cycle is repeated for each amino acid to be incorporated into the peptide sequence.
Mandatory Visualizations
Caption: Synthesis of Moexipril Workflow.
Caption: Solid-Phase Peptide Synthesis Cycle.
Caption: Chiral Auxiliary Workflow.
Conclusion
This compound is an undeniably critical and versatile chiral building block in the synthesis of unnatural amino acids. Its strategic use, facilitated by the protective nature of the tert-butyl ester, enables a wide range of synthetic transformations with high efficiency and stereocontrol. From its integral role in the industrial synthesis of pharmaceuticals like Moexipril to its widespread application in solid-phase peptide synthesis and as a chiral auxiliary, this compound continues to be an indispensable tool for researchers and scientists in the field of drug discovery and development. The detailed protocols and workflows provided in this guide aim to serve as a valuable resource for the practical application of this important molecule in the creation of novel and improved therapeutics.
References
Stability of tert-Butyl L-alaninate Hydrochloride: A Technical Guide
Introduction
tert-Butyl L-alaninate hydrochloride is a pivotal intermediate in modern pharmaceutical development and peptide synthesis. As a protected form of the amino acid L-alanine, its stability is paramount to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredients (APIs). The tert-butyl ester group serves to protect the carboxylic acid functionality, preventing its participation in undesired side reactions during complex synthetic sequences. This technical guide provides an in-depth analysis of the stability of this compound hydrochloride under various storage conditions, details experimental protocols for stability assessment, and illustrates potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Stability Profile
This compound hydrochloride is a white to off-white crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The stability of the compound is primarily influenced by temperature and humidity. The manufacturer's recommendation is to store the compound under refrigerated conditions, typically between 2°C and 8°C, in a tightly sealed container to minimize exposure to moisture.[1]
The primary degradation pathway for this compound hydrochloride is the acid-catalyzed hydrolysis of the tert-butyl ester bond. The presence of the hydrochloride salt can contribute to a lower pH upon dissolution in any absorbed atmospheric water, which can facilitate this degradation. Under recommended storage conditions, the compound is considered stable. However, exposure to elevated temperatures or high humidity can lead to the formation of L-alanine and tert-butanol as degradation products.
Quantitative Stability Data
While extensive, long-term stability data for this compound hydrochloride is not widely published in the public domain, the following table represents an illustrative summary of expected stability based on its chemical properties and typical data for similar compounds when stored under controlled conditions. This data is intended to provide a general guideline and should be confirmed by in-house stability studies.
| Storage Condition | Duration (Months) | Purity by HPLC (%) | Appearance | Comments |
| 2-8°C, in a tightly sealed container | 0 | ≥99.5 | White crystalline powder | Initial sample |
| 6 | ≥99.4 | No change | Minimal degradation observed | |
| 12 | ≥99.2 | No change | Complies with typical specifications | |
| 24 | ≥99.0 | No change | Considered stable for long-term storage | |
| 25°C / 60% RH | 1 | 98.5 | Slight clumping | Signs of moisture absorption and minor degradation |
| 3 | 97.0 | Clumping and discoloration | Significant degradation observed | |
| 6 | <95.0 | Significant discoloration and degradation | Not recommended for storage | |
| 40°C / 75% RH | 1 | 96.0 | Significant clumping and discoloration | Accelerated degradation |
| 3 | <90.0 | Severe degradation | Not recommended for storage |
Experimental Protocols
A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound hydrochloride. A High-Performance Liquid Chromatography (HPLC) method is the preferred technique as it can separate the parent compound from its potential degradation products.
Forced Degradation Study
A forced degradation study is essential to develop and validate a stability-indicating HPLC method. This involves subjecting the compound to stress conditions to generate degradation products.
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a hot air oven at 80°C for 48 hours.
-
Photostability: Expose 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Stability-Indicating HPLC Method (Illustrative Example)
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a final concentration of 1 mg/mL.
Visualizations
Chemical Degradation Pathway
The primary degradation pathway for this compound hydrochloride is hydrolysis, which is accelerated by the presence of acid and moisture.
References
A Technical Guide to the Commercial Availability and Sourcing of L-Alanine tert-butyl ester HCl
For Researchers, Scientists, and Drug Development Professionals
L-Alanine tert-butyl ester hydrochloride (CAS No. 13404-22-3) is a crucial building block in the synthesis of peptides and other complex organic molecules. Its tert-butyl ester group provides a sterically hindered protecting group for the carboxylic acid functionality of L-alanine, preventing its participation in unwanted side reactions during peptide coupling. This guide provides a comprehensive overview of its commercial availability, key suppliers, and technical considerations for sourcing this important reagent.
Physicochemical Properties
Before sourcing, it is essential to be familiar with the key specifications of L-Alanine tert-butyl ester HCl:
| Property | Value |
| CAS Number | 13404-22-3 |
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98%, with higher purities available |
| Melting Point | 168-175 °C (decomposes) |
| Solubility | Soluble in methanol and other polar organic solvents |
| Storage | 2-8°C, hygroscopic |
Commercial Suppliers and Availability
L-Alanine tert-butyl ester HCl is readily available from a variety of global chemical suppliers. These range from large multinational distributors to more specialized manufacturers. The choice of supplier will often depend on factors such as required purity, quantity, lead time, and cost. Below is a summary of prominent suppliers and their typical product offerings.
| Supplier | Brand/Distributor For | Typical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Sigma-Aldrich | ≥99.0% (AT)[1] | 1g, 5g, Bulk inquiries |
| Fisher Scientific | Chem-Impex International[2], Thermo Scientific Chemicals (Acros Organics[3], Alfa Aesar[4]), TCI America | 97.0+%, 98%, 99%[3][4] | 1g, 5g, and larger quantities |
| Santa Cruz Biotechnology | Santa Cruz Biotechnology | Not specified | Inquire for details |
| TCI Chemicals | TCI | >98.0% (T)[5] | 1g, 5g, 25g, Bulk inquiries |
| Chem-Impex International | Chem-Impex | 97.5 - 102.5% (Assay by titration)[6] | Grams to kilograms |
| Simson Pharma Limited | Simson Pharma | High quality, with Certificate of Analysis | Custom synthesis available |
| Aapptec | Aapptec | Not specified | Inquire for details |
| ChemicalBook | Various (Marketplace) | Varies by supplier (e.g., 98%, 99%)[7] | Wide range of quantities |
Experimental Protocols
The primary application of L-Alanine tert-butyl ester HCl is in peptide synthesis, where it serves as a protected amino acid building block. Below are example protocols for its synthesis and use.
Synthesis of L-Alanine tert-butyl ester hydrochloride
A common laboratory-scale synthesis involves the esterification of L-alanine.
Materials:
-
L-alanine
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
0.5N HCl
-
Potassium bicarbonate (KHCO₃)
-
4N NaOH
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (MgSO₄)
-
HCl in diethyl ether solution
Procedure:
-
In a suitable flask, stir L-alanine (6.23 g) with tert-butyl acetate (1.1 L) at room temperature.
-
Add perchloric acid (70%, 6.65 mL). Continue stirring for 4 days.[8]
-
Concentrate the mixture to approximately one-quarter of its original volume.
-
Extract the residue with cold 0.5N HCl (4 x 60 mL) at 0-5°C.[8]
-
Immediately neutralize the aqueous phase with solid potassium bicarbonate.
-
Adjust the pH to 13 with 4N NaOH and extract the solution with diethyl ether (4 x 100 mL).[8]
-
Wash the combined organic layers with a bicarbonate solution (2 x 50 mL), dry over magnesium sulfate, and evaporate the solvent.[8]
-
Dissolve the resulting oily residue in anhydrous diethyl ether (10 mL) and cool the solution.
-
Add a solution of HCl in diethyl ether.
-
Filter the precipitated salt and dry to yield L-Alanine tert-butyl ester hydrochloride.[8]
Use in Solid-Phase Peptide Synthesis (SPPS)
L-Alanine tert-butyl ester HCl is used as a building block in Fmoc/tBu solid-phase peptide synthesis. The general principle involves coupling the free amine of the L-alanine derivative to the deprotected N-terminus of a growing peptide chain on a solid support.
Workflow for a single amino acid coupling cycle in Fmoc/tBu SPPS:
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Chem-Impex International, Inc. L-Alanine tert-butyl ester hydrochloride | Fisher Scientific [fishersci.com]
- 3. L-Alanine tert-butyl ester hydrochloride, 99% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 4. fishersci.be [fishersci.be]
- 5. L-Alanine tert-Butyl Ester Hydrochloride | 13404-22-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. L-Ala-OtBU.HCl suppliers & manufacturers in China [chemicalbook.com]
- 8. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]
Introduction to Fmoc/tBu solid-phase peptide synthesis strategy.
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group in conjunction with tert-butyl (tBu) side-chain protection is a cornerstone of modern peptide chemistry, enabling the routine synthesis of complex peptides for research and pharmaceutical applications. This guide provides an in-depth overview of the core principles, experimental protocols, and critical considerations for the successful implementation of the Fmoc/tBu SPPS strategy.
Core Principles of the Fmoc/tBu Strategy
The Fmoc/tBu strategy is an orthogonal protection scheme, meaning the Nα- and side-chain protecting groups are removed under distinct chemical conditions. This allows for the selective deprotection of the N-terminus at each cycle of amino acid addition while the side chains remain protected until the final step. The synthesis is carried out on an insoluble solid support (resin), which simplifies the purification process by allowing for the removal of excess reagents and byproducts by simple filtration and washing.
The key components of this strategy are:
-
Nα-Fmoc Protection: The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).
-
Side-Chain tBu Protection: Reactive amino acid side chains are protected by acid-labile groups, primarily based on the tert-butyl (tBu) moiety. These groups are stable to the basic conditions used for Fmoc deprotection, ensuring the integrity of the side chains throughout the synthesis cycles.
-
Solid Support: A polymeric resin, such as polystyrene, serves as the solid support to which the C-terminus of the first amino acid is anchored. The choice of resin depends on whether the desired C-terminal is a carboxylic acid or an amide.
The Cyclical Workflow of Fmoc/tBu SPPS
The synthesis of a peptide using the Fmoc/tBu strategy follows a cyclical process, with each cycle adding one amino acid to the growing peptide chain.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Key Chemical Mechanisms
Fmoc Deprotection
The removal of the Fmoc group is a critical step in each cycle. It proceeds via a base-catalyzed β-elimination mechanism. Piperidine, a secondary amine, is the most common base used for this purpose.
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.
Peptide Bond Formation (Coupling)
The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid is facilitated by activating agents. These reagents convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amino group.
Caption: Amino acid activation and subsequent peptide bond formation.
Quantitative Data in Fmoc/tBu SPPS
The efficiency and success of SPPS are highly dependent on the precise control of reaction conditions. The following tables summarize key quantitative parameters.
Table 1: Fmoc Deprotection Conditions
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection. |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | |
| Reaction Time | 2 x 5-10 minutes | >98% | A two-step deprotection is often employed to ensure completeness. |
| Temperature | Room Temperature (~25°C) | >98% | Standard condition for most deprotection steps. |
Table 2: Common Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Reaction Time | Notes |
| HBTU/HOBt | 1:0.95:2 | 30-60 min | A widely used and effective coupling cocktail. |
| HATU/HOAt | 1:0.95:2 | 20-45 min | Generally faster and more efficient, especially for hindered amino acids. |
| DIC/HOBt | 1:1:0 | 1-2 hours | Carbodiimide-based activation; can be prone to racemization. |
Table 3: Final Cleavage and Deprotection Cocktails
| Reagent Cocktail | Composition | Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | A common and less odorous cocktail suitable for many sequences, especially with modern protecting groups like Arg(Pbf) and Trp(Boc). |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General-purpose cocktail, effective for peptides containing Arg(Pmc/Mtr), Trp, Met, Cys. |
| TFA/EDT/TIS/H₂O | 94:2.5:1:2.5 | Recommended for peptides containing Cys, Met, or Trp to minimize side reactions. |
Detailed Experimental Protocols
Resin Preparation and Swelling
-
Weigh the appropriate amount of resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) into a reaction vessel.
-
Add a suitable solvent such as DMF or dichloromethane (DCM) (approximately 10 mL per gram of resin).
-
Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.
-
Drain the solvent from the reaction vessel.
First Amino Acid Loading (for Wang Resin)
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9-4.5 equivalents) in DMF.
-
Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and then DMF again.
Iterative Cycle: Deprotection and Coupling
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for an initial 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction for completeness (e.g., using a Kaiser test).
-
If the coupling is incomplete, the coupling step can be repeated.
-
After complete coupling, wash the resin thoroughly with DMF, DCM, and then DMF again.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups used (see Table 3).
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product of high purity.
Potential Side Reactions and Mitigation Strategies
Table 4: Common Side Reactions in Fmoc/tBu SPPS
| Side Reaction | Description | Mitigation Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues, leading to chain termination or insertion of β-aspartyl linkages. | Use Asp(OMpe) or Asp(ODmab) protecting groups for sensitive sequences. Minimize exposure to strong base. |
| Aggregation | Inter-chain hydrogen bonding of the growing peptide, leading to incomplete coupling and deprotection. | Use high-swelling resins (e.g., PEG-PS), elevated temperatures, or chaotropic salts. Incorporate pseudoprolines or Dmb-protected amino acids |
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-Butyl L-alaninate from L-alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of tert-butyl L-alaninate, a crucial protected amino acid and a versatile intermediate in peptide synthesis and the development of pharmaceutical ingredients.[1][2] The tert-butyl ester group serves to protect the carboxylic acid functionality of L-alanine, preventing it from participating in undesired reactions during subsequent synthetic steps, particularly in peptide coupling.[3] Its stability under various conditions and selective removal under mild acidic conditions make it an invaluable tool in modern organic synthesis.[3][4]
Two primary methods for the direct synthesis from L-alanine are detailed below: direct esterification with tert-butyl acetate and a strong acid catalyst, and reaction with isobutylene in the presence of an acid catalyst.
Method 1: Direct Esterification using tert-Butyl Acetate and Perchloric Acid
This method utilizes tert-butyl acetate as both a reagent and a solvent, with a strong acid catalyst to facilitate the esterification.
Reaction Mechanism (Acid-Catalyzed Esterification)
Caption: Acid-catalyzed esterification of L-alanine.
Experimental Protocol
-
Reaction Setup: In a 2 L single-neck flask, suspend L-alanine (6.23 g) in 1.1 L of tert-butyl acetate.
-
Catalyst Addition: To the stirred suspension, add 6.65 mL of 70% perchloric acid (7.7 g).
-
Reaction: Stir the mixture at room temperature for 4 days.[5]
-
Concentration: Reduce the volume of the mixture to approximately one-quarter of its original volume using a rotary evaporator.[5]
-
Extraction (Aqueous): Cool the residue to 0-5 °C and extract it four times with 60 mL portions of 0.5 N HCl.[5]
-
Neutralization: Immediately neutralize the combined aqueous phase with solid potassium bicarbonate (KHCO₃).
-
Basification: Adjust the pH to 13 by adding 4 N NaOH.[5]
-
Extraction (Organic): Extract the basic aqueous solution four times with 100 mL portions of diethyl ether (Et₂O).[5]
-
Washing and Drying: Combine the organic layers, wash twice with 50 mL of bicarbonate solution, and dry over magnesium sulfate (MgSO₄).[5]
-
Isolation of Free Ester: Evaporate the solvent to yield the product as an oily residue.[5]
-
Salt Formation: Dissolve the oily residue in 10 mL of anhydrous diethyl ether and cool the solution. Add an HCl solution in diethyl ether dropwise until precipitation is complete.[5]
-
Final Product: Filter the precipitated salt, dry it, to yield L-alanine-t-butyl ester hydrochloride.[5]
Method 2: Synthesis using Isobutylene and an Acid Catalyst
This classic method involves the reaction of L-alanine with isobutylene gas under pressure in the presence of an acid catalyst.
Experimental Protocol
-
Reaction Setup: In a suitable pressure vessel (autoclave), suspend L-alanine (1 equivalent) in a solvent such as dioxane or dichloromethane.
-
Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (PTSA) (e.g., 2 equivalents).[6]
-
Addition of Isobutylene: Cool the vessel and introduce condensed isobutylene (e.g., 300ml for 10g of L-phenylalanine, can be adapted).[6]
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature for 4-5 days.[6]
-
Work-up: After the reaction is complete, carefully vent the excess isobutylene.
-
Washing: Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water, and then a brine solution.[6]
-
Isolation of Free Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude tert-butyl ester as a free base.[6]
-
Salt Formation: Dissolve the free base in approximately 10 volumes of dry diethyl ether and cool to -20°C. Slowly add one equivalent of a 1N HCl solution in ether.[6]
-
Final Product: Remove the ether under vacuum to afford the desired this compound hydrochloride salt.[6]
Experimental Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of tert-Butyl L-alaninate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids into peptides on an insoluble resin support. The choice of protecting groups for the amino acid monomers is critical for the success of SPPS. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions for the iterative deprotection of the N-terminus, while acid-labile groups protect the amino acid side chains.[1]
tert-Butyl L-alaninate, in its Nα-Fmoc protected form (Fmoc-L-Ala-OtBu), is a key building block in this strategy. The tert-butyl ester serves as a robust protecting group for the carboxylic acid terminus of the alanine residue. This protection prevents unwanted side reactions during the coupling of the N-terminus to the growing peptide chain.[2] The tert-butyl group is stable under the basic conditions used for the removal of the temporary N-terminal Fmoc group, yet it can be efficiently cleaved under strongly acidic conditions during the final cleavage step.[2] This application note provides detailed protocols and data for the effective use of this compound in Fmoc-SPPS.
Principle of Fmoc/tBu SPPS
The Fmoc/tBu strategy is an orthogonal protection scheme, meaning the Nα- and side-chain protecting groups are removed under distinct chemical conditions.[1] The synthesis cycle involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain covalently attached to a solid support.
The core steps in each cycle are:
-
Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the resin-bound peptide using a secondary amine, typically piperidine in N,N-dimethylformamide (DMF).[1]
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.
-
Coupling: The next Nα-Fmoc protected amino acid, with its carboxyl group activated, is coupled to the newly exposed N-terminus of the peptide chain.
-
Washing: The resin is washed again to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tert-butyl ester of alanine, are removed simultaneously using a strong acid cocktail.[1]
Data Presentation
Table 1: Reagents and Solvents for Fmoc-SPPS
| Reagent/Solvent | Purpose | Typical Concentration/Purity |
| Fmoc-L-Ala-OtBu | Amino acid building block | >98% |
| Rink Amide Resin | Solid support for peptide amides | 0.3 - 0.8 mmol/g substitution |
| N,N-Dimethylformamide (DMF) | Primary solvent | Peptide synthesis grade |
| Piperidine | Fmoc deprotection reagent | 20% (v/v) in DMF |
| HBTU/HATU | Coupling activator | >98% |
| HOBt/Oxyma | Coupling additive/racemization suppressant | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction | >99% |
| Dichloromethane (DCM) | Solvent for washing | ACS grade |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection reagent | >99% |
| Triisopropylsilane (TIS) | Scavenger for cleavage | >98% |
| Water | Scavenger for cleavage | Deionized |
| Diethyl ether (cold) | Peptide precipitation | ACS grade |
Table 2: Typical Parameters for a Standard Fmoc-SPPS Cycle
| Step | Reagent(s) | Time | Temperature |
| Resin Swelling | DMF | 1 hour | Room Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 minutes | Room Temperature |
| Washing | DMF, DCM | 5 x 1 minute | Room Temperature |
| Coupling | Fmoc-amino acid, Activator, Base in DMF | 1 - 2 hours | Room Temperature |
| Washing | DMF, DCM | 5 x 1 minute | Room Temperature |
| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2 - 3 hours | Room Temperature |
Table 3: Comparison of Cleavage Cocktails for tert-Butyl Deprotection
| Cleavage Cocktail (v/v/v) | Target Residues | Advantages | Disadvantages |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Arg(Pmc/Mtr), Trp, Met, Cys.[1] | Effective scavenging of various reactive species. | Strong odor due to thioanisole and EDT. |
| Reagent B: TFA/Phenol/H₂O/TIS (88:5:5:2) | General purpose, especially for Trt-protected residues. | "Odorless" alternative to cocktails with thiols. | May not be as effective for preventing methionine oxidation.[1] |
| TFA/TIS/H₂O (95:2.5:2.5) | Common for sequences with modern protecting groups like Arg(Pbf) and Trp(Boc).[1] | Simple, less odorous cocktail. | May be less effective for complex peptides with sensitive residues. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Model Peptide (e.g., Ala-Ala-Gly-NH₂)
This protocol describes the manual synthesis of a simple tripeptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Preparation and Swelling:
- Weigh 125 mg of Rink Amide resin (0.8 mmol/g substitution) into a peptide synthesis vessel.
- Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.
- Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Gly-OH):
- Dissolve Fmoc-Gly-OH (3 eq., 0.3 mmol, 89 mg), HBTU (2.9 eq., 0.29 mmol, 110 mg), and HOBt (3 eq., 0.3 mmol, 46 mg) in a minimal amount of DMF.
- Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the activation mixture and immediately add it to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling (beads should be colorless/yellow). If the test is positive (blue beads), recouple the amino acid.[2]
- Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
3. Fmoc Deprotection:
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 10 minutes, then drain the solution.
- Repeat the piperidine treatment for another 10 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL).
4. Second Amino Acid Coupling (Fmoc-L-Ala-OH):
- Repeat the coupling procedure described in step 2 using Fmoc-L-Ala-OH (3 eq., 0.3 mmol, 93 mg).
- Wash and perform a Kaiser test as before.
- Perform Fmoc deprotection as described in step 3.
5. Third Amino Acid Coupling (Fmoc-L-Ala-OH):
- Repeat the coupling procedure described in step 2 using Fmoc-L-Ala-OH (3 eq., 0.3 mmol, 93 mg).
- Wash and perform a Kaiser test as before.
- Perform the final Fmoc deprotection as described in step 3.
6. Final Washing and Drying:
- Wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
- Dry the resin under vacuum for at least 1 hour.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tert-butyl side-chain protecting groups.
Safety Note: This procedure must be performed in a certified fume hood. TFA is highly corrosive.
1. Preparation of Cleavage Cocktail (Reagent K):
- In a fume hood, prepare a fresh cleavage cocktail by combining the following:
- Trifluoroacetic acid (TFA): 8.25 mL (82.5%)
- Phenol: 0.5 g (5%)
- Water: 0.5 mL (5%)
- Thioanisole: 0.5 mL (5%)
- 1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)
2. Cleavage Reaction:
- Add the cleavage cocktail (e.g., 5 mL) to the dried peptide-resin.
- Agitate the mixture at room temperature for 2-3 hours.[3]
3. Peptide Precipitation and Washing:
- Filter the resin and collect the filtrate containing the cleaved peptide into a cold 50 mL centrifuge tube.
- Add 40 mL of cold diethyl ether to the filtrate to precipitate the peptide.
- Incubate at -20°C for 30 minutes to maximize precipitation.[2]
- Centrifuge at 4000 x g for 5 minutes.
- Carefully decant and discard the supernatant.
- Wash the peptide pellet with 20 mL of cold diethyl ether two more times, centrifuging and decanting after each wash.
- Dry the crude peptide pellet under a stream of nitrogen and then in a desiccator.
Protocol 3: Peptide Purification and Analysis
1. Purification by RP-HPLC:
- Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
- Purify the peptide using a C18 reverse-phase HPLC column.
- Employ a gradient of mobile phases:
- Buffer A: 0.1% TFA in water
- Buffer B: 0.1% TFA in acetonitrile
- A typical gradient might run from 5% to 65% Buffer B over 30-60 minutes, monitoring the elution at 210-220 nm.[2]
- Collect fractions corresponding to the major peak.
- Lyophilize the pure fractions to obtain a white, fluffy powder.
2. Analysis by Mass Spectrometry:
- Confirm the molecular weight of the purified peptide using MALDI-TOF or LC-MS to ensure the correct product has been synthesized.[2]
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Mechanism of Fmoc deprotection in SPPS.
Caption: Workflow for peptide cleavage and precipitation.
References
Application Notes: N-Boc Protection of L-Alanine Tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis and medicinal chemistry, the strategic use of protecting groups is fundamental to achieving desired products with high purity and yield. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[1][]
N-Boc-L-alanine tert-butyl ester is a valuable building block in the synthesis of peptides and complex organic molecules. The orthogonal protection scheme, with an acid-labile Boc group on the amine and an acid-labile tert-butyl ester on the carboxyl group, offers strategic advantages in multi-step synthetic routes. This document provides a detailed protocol for the N-Boc protection of L-alanine tert-butyl ester, a key step in preparing this versatile intermediate. The procedure involves the reaction of L-alanine tert-butyl ester, typically as a hydrochloride salt, with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3][4]
Reaction Scheme
The overall transformation involves the reaction of the free amino group of L-alanine tert-butyl ester with di-tert-butyl dicarbonate to form a stable carbamate.
Caption: General reaction for the N-Boc protection of L-alanine tert-butyl ester.
Experimental Protocol
This protocol details the procedure for the N-Boc protection of L-alanine tert-butyl ester starting from its hydrochloride salt. The method is adapted from established procedures for similar amino acid esters.[3]
Materials:
-
L-alanine tert-butyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-alanine tert-butyl ester hydrochloride (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Neutralization: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.1 equivalents) or DIPEA (1.1 equivalents) dropwise to the stirred suspension. Stir the mixture at 0 °C for 20-30 minutes to ensure complete neutralization of the hydrochloride salt, resulting in a clear solution.
-
Boc Protection: To the cold solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.1 equivalents) either as a solid or dissolved in a small amount of DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), deionized water (1 x), and finally with brine (1 x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The resulting N-Boc-L-alanine tert-butyl ester is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the N-Boc protection of amino acid esters, based on analogous procedures.[3][5]
| Parameter | Value/Range | Notes |
| Yield | 90-98% | Yield is typically high for this reaction. |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction. |
| Purity | >95% (crude) | Often used without further purification. |
| (Boc)₂O Equiv. | 1.05 - 1.1 | A slight excess ensures complete reaction. |
| Base Equiv. | 1.1 | To neutralize the HCl salt and facilitate the reaction. |
Experimental Workflow Visualization
The following diagram illustrates the step-by-step workflow of the experimental protocol.
Caption: Workflow for the synthesis of N-Boc-L-alanine tert-butyl ester.
Conclusion
The protocol described provides a reliable and high-yielding method for the N-Boc protection of L-alanine tert-butyl ester. This procedure is essential for synthetic chemists who require this orthogonally protected amino acid derivative for peptide synthesis and other applications in drug discovery and development. The straightforward reaction conditions and simple work-up make it a practical and efficient method for laboratory use.
References
Application Notes and Protocols for the Deprotection of tert-Butyl Esters Using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the deprotection of tert-butyl (t-butyl) esters using trifluoroacetic acid (TFA). The t-butyl ester is a valuable protecting group for carboxylic acids due to its stability in a wide range of chemical conditions and its straightforward removal under acidic treatment.[1] These application notes detail the mechanism of TFA-mediated deprotection, potential side reactions, and the use of scavengers to mitigate these. Detailed experimental protocols for standard deprotection, and procedures incorporating scavengers, are provided, along with tabulated quantitative data from various examples to facilitate comparison and optimization of reaction conditions.
Introduction
In the realm of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex molecules, the selective protection and deprotection of functional groups is of paramount importance. The tert-butyl ester is a frequently employed protecting group for carboxylic acids, prized for its steric hindrance which confers stability towards many nucleophilic and basic reagents.[1]
The removal of the t-butyl group is most commonly achieved through acidolysis, with trifluoroacetic acid (TFA) being the reagent of choice. This is due to its strong acidity and the volatility of the resulting byproducts, which simplifies the purification of the desired carboxylic acid.[2] The deprotection reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at room temperature and is often complete within a few hours.[1]
This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the TFA-mediated deprotection of t-butyl esters, offering practical guidance for its successful implementation in a laboratory setting.
Mechanism of Deprotection
The deprotection of a tert-butyl ester with TFA proceeds via an acid-catalyzed elimination mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by the strongly acidic TFA.
-
Formation of the tert-Butyl Cation: The protonated ester undergoes cleavage of the carbon-oxygen bond, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[1]
-
Fate of the tert-Butyl Cation: The tert-butyl cation can then follow several pathways. It can be deprotonated by the trifluoroacetate anion to form isobutylene gas, which is a volatile byproduct.[3] Alternatively, it can be trapped by a nucleophile present in the reaction mixture.[4]
Side Reactions and the Use of Scavengers
The primary challenge in TFA-mediated deprotection is the reactivity of the electrophilic tert-butyl cation generated as a byproduct.[2] This cation can lead to undesired side reactions, most notably the alkylation of sensitive functional groups within the substrate. In peptide synthesis, amino acid residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to tert-butylation.[2]
To prevent these unwanted modifications, "scavengers" are added to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive functionalities of the product, thus effectively trapping the cation and preventing side reactions.[2]
Commonly used scavengers and their typical applications are summarized in the table below.
| Scavenger | Typical Concentration (in TFA) | Target Residues/Side Reactions |
| Water (H₂O) | 2.5% - 5% | General scavenger, helps hydrolyze t-butyl trifluoroacetate.[2][5] |
| Triisopropylsilane (TIS) | 2.5% | Reduces and traps carbocations.[5] |
| Thioanisole | 5% | Protects against sulfoxide formation (Methionine) and tryptophan alkylation.[6] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Effective for preventing tryptophan alkylation.[6] |
| Dithiothreitol (DTT) | 5% | A reducing agent that can prevent oxidation, particularly of cysteine.[6] |
Quantitative Data on TFA Deprotection of tert-Butyl Esters
The following table summarizes various reported conditions for the TFA-mediated deprotection of tert-butyl esters, providing a comparative overview of reaction parameters and outcomes.
| Substrate | TFA Concentration | Solvent | Scavengers | Time | Temperature | Yield | Reference |
| Ugi Product | 50% | Dichloromethane | None | 5 h | Room Temp. | Not specified (used crude) | [7] |
| m-PEG7-t-butyl ester | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
| General Procedure | 50% | Dichloromethane | None | 1-5 h | Room Temp. | High Purity | [1] |
| Aromatic t-butyl esters | p-TsOH (not TFA) | None (Microwave) | None | 3-4 min | Microwave | High | [9] |
| Poly(tert-butyl acrylate) | 6 equiv. | Dichloromethane | None | 72 h | Room Temp. | 90-98% deprotection | [10] |
| N-Boc-L-alanine t-butyl ester | Catalytic MB•+ (not TFA) | Dichloromethane | Triethylsilane | < 5 min | Room Temp. | Not specified | [11] |
| C-terminal Cys-containing peptide | 95% | None | TIS, H₂O, DMS, Thioanisole, DTT | Not specified | Room Temp. | Not specified | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of a tert-Butyl Ester
This protocol describes a standard method for the deprotection of a tert-butyl ester using a 1:1 mixture of TFA and DCM.
Materials:
-
tert-Butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl ester in dichloromethane.
-
TFA Addition: In a well-ventilated fume hood, carefully add an equal volume of trifluoroacetic acid to the solution (for a 1:1 DCM:TFA mixture).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-5 hours).[1]
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure the complete removal of residual TFA, add toluene to the residue and evaporate again under reduced pressure. Repeat this co-evaporation step two more times.[1]
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (twice) and then with a saturated aqueous NaCl solution.[7]
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The resulting carboxylic acid is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.
Protocol 2: TFA Deprotection with Scavengers for Sensitive Substrates
This protocol is recommended for substrates containing sensitive functional groups, such as peptides with tryptophan, methionine, or cysteine residues.
Materials:
-
tert-Butyl ester-containing substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Cold diethyl ether
-
Centrifuge tubes (optional)
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester substrate in a minimal amount of dichloromethane in a suitable reaction vessel.
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the substrate solution. A common cocktail for peptide deprotection is a mixture of TFA, water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.[5]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.[2]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collect the solid product by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove residual scavengers and soluble byproducts.
-
-
Drying: Dry the final product under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application of tert-Butyl L-alaninate in the synthesis of pharmaceutical intermediates.
Abstract:
This document provides detailed application notes and protocols on the utilization of tert-Butyl L-alaninate as a chiral building block in the synthesis of pharmaceutical intermediates. The focus is on its application in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically Moexipril and Quinapril. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of synthetic pathways, experimental procedures, and the biological context of these therapeutic agents.
Introduction
This compound is a versatile chiral intermediate widely employed in pharmaceutical synthesis. The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid functionality of L-alanine. This protection prevents its participation in unwanted side reactions during peptide coupling and other synthetic transformations. Its stability under various conditions and selective removal under mild acidic conditions make it an invaluable tool in modern organic synthesis. This document outlines its application in the synthesis of ACE inhibitors, which are crucial in the management of hypertension and heart failure.
General Properties of this compound Hydrochloride
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₇H₁₅NO₂ · HCl |
| Molecular Weight | 181.66 g/mol |
| Melting Point | 168-175 °C |
| Purity (Assay) | ≥99.0% |
| Optical Activity | [α]²⁰/D +1.4 ± 0.2° (c = 2% in ethanol) |
| Solubility | Soluble in water, methanol, and other polar organic solvents |
| Storage Conditions | 2-8°C, desiccate |
Application in the Synthesis of Moexipril
Moexipril is a non-sulfhydryl ACE inhibitor used to treat high blood pressure and congestive heart failure.[1] It is a prodrug that is metabolized in the liver to its active form, moexiprilat. The synthesis of Moexipril involves the coupling of a dipeptide-like side chain with a tetrahydroisoquinoline moiety. This compound is a key starting material for the synthesis of this side chain.
Synthetic Workflow for Moexipril
The synthesis of Moexipril from this compound can be summarized in the following key steps:
Caption: Synthetic workflow for Moexipril.
Experimental Protocol for the Synthesis of Moexipril Intermediate
Step 1: Alkylation of this compound
This step involves the N-alkylation of this compound with ethyl 2-bromo-4-phenylbutanoate.
-
Materials:
-
This compound hydrochloride
-
Ethyl 2-bromo-4-phenylbutanoate
-
Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add ethyl 2-bromo-4-phenylbutanoate (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated dipeptide ester intermediate.
-
| Parameter | Value |
| Reactants | This compound, Ethyl 2-bromo-4-phenylbutanoate |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Yield | Approx. 70-80% |
Step 2: Deprotection of the tert-Butyl Ester
The tert-butyl ester is selectively removed under acidic conditions.
-
Materials:
-
Dipeptide ester intermediate from Step 1
-
Trifluoroacetic acid (TFA) or Hydrogen Chloride (HCl) in an organic solvent
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the dipeptide ester intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield the dipeptide acid intermediate.
-
| Parameter | Value |
| Reactant | Dipeptide ester intermediate |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | Quantitative |
Application in the Synthesis of Quinapril
Quinapril is another ACE inhibitor used for the treatment of hypertension and heart failure. Its synthesis involves the coupling of an L-alanine derivative with a tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester.
Synthetic Workflow for Quinapril
The synthesis of Quinapril involves the following key transformations:
Caption: Synthetic workflow for Quinapril.
Experimental Protocol for the Synthesis of Quinapril
Step 1: Coupling Reaction
This step involves the reaction of an activated L-alanine derivative with a tetrahydroisoquinoline intermediate.[2]
-
Materials:
-
(2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester
-
(3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester
-
Toluene
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
To a glass-lined still, add (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester (23.5 kg), toluene (12 L), and acetic acid (0.09 kg).
-
Add the (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester over a period of about five minutes with agitation.
-
Rinse the transfer vessel with toluene (7 L) and add it to the still.
-
Agitate the mixture for at least 30 minutes at a temperature between 30°C and 35°C.
-
Monitor the reaction for the conversion of the tetrahydroisoquinoline intermediate to Quinapril tert-butyl ester (≥99.9% conversion).
-
| Parameter | Value |
| Reactants | (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester, (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester |
| Solvent | Toluene |
| Catalyst | Acetic Acid |
| Temperature | 30-35°C |
| Reaction Time | >30 minutes |
| Conversion | ≥99.9% |
Step 2: Deprotection and Salt Formation
The tert-butyl ester is removed, and the hydrochloride salt of Quinapril is formed in a single step.[3]
-
Materials:
-
Quinapril tert-butyl ester reaction mixture from Step 1
-
Acetic Acid
-
Anhydrous Hydrogen Chloride (HCl)
-
-
Procedure:
-
Cool the reaction mixture containing Quinapril tert-butyl ester to a temperature between -5°C and 5°C.
-
Add acetic acid (10.5 kg).
-
Add anhydrous hydrogen chloride (8.1 kg) to the reaction mixture while maintaining the temperature at or below 20°C.
-
Agitate the reaction mixture at a temperature between 20°C and 25°C until the conversion to Quinapril HCl is substantially complete (≥ 99.5%).
-
| Parameter | Value |
| Reactant | Quinapril tert-butyl ester |
| Reagents | Acetic Acid, Anhydrous Hydrogen Chloride |
| Temperature | -5°C to 25°C |
| Conversion | ≥99.5% |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors like Moexipril and Quinapril exert their therapeutic effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[4]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.
The active metabolites of Moexipril and Quinapril, moexiprilat and quinaprilat, respectively, are potent inhibitors of ACE. By blocking this enzyme, they prevent the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II formation leads to vasodilation and reduced blood volume, thereby lowering blood pressure.
Conclusion
This compound is a crucial chiral building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of ACE inhibitors. Its use as a protected form of L-alanine allows for controlled and efficient synthetic routes to valuable therapeutic agents like Moexipril and Quinapril. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the pharmaceutical industry, highlighting the practical applications of this versatile intermediate.
References
- 1. Moexipril - Wikipedia [en.wikipedia.org]
- 2. US20040192613A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 3. EP1611106B1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Alanine tert-Butyl Ester as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine tert-butyl ester is a versatile chiral building block and auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of new stereogenic centers. Its inherent chirality, derived from the naturally occurring amino acid L-alanine, is effectively utilized to direct the stereochemical outcome of various carbon-carbon bond-forming reactions. The tert-butyl ester group provides steric bulk and protects the carboxylic acid functionality, allowing for selective transformations at other positions. This document provides detailed application notes and experimental protocols for the use of L-Alanine tert-butyl ester and its derivatives in key asymmetric transformations, including alkylation, aldol, and Mannich reactions.
Core Applications
The primary application of L-Alanine tert-butyl ester as a chiral auxiliary is in the asymmetric synthesis of α-amino acids. This is often achieved by converting the ester into a more complex chiral auxiliary, such as a Schiff base that can coordinate with a metal center, or by incorporating it into a heterocyclic scaffold like an oxazolidinone. These derived auxiliaries create a defined chiral environment that biases the approach of electrophiles to a prochiral enolate, resulting in high diastereoselectivity.
Asymmetric Alkylation of α-Amino Acids
A powerful strategy for the synthesis of non-proteinogenic α-amino acids involves the diastereoselective alkylation of a chiral Ni(II) complex of a Schiff base derived from L-alanine. The chiral environment of the complex directs the approach of an incoming alkyl halide, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the complex removes the chiral auxiliary and liberates the desired α-amino acid in high enantiomeric purity.
Quantitative Data for Asymmetric Alkylation
| Entry | Alkyl Halide (R-X) | Diastereomeric Excess (d.e.) (%) | Reference |
| 1 | Benzyl bromide | Low | [1] |
| 2 | Allyl bromide | Low | [1] |
| 3 | Benzyl bromide (with benzophenone analogue) | 80 | [1] |
Note: The diastereomeric excess can be significantly influenced by the structure of the chiral ligand.
Experimental Protocol: Asymmetric Alkylation of a Ni(II)-Alanine Schiff Base Complex
This protocol is adapted from the work of Belokon and coworkers.[1][2]
Step 1: Synthesis of the Chiral Ni(II) Complex
The chiral Ni(II) complex is prepared from L-alanine, (S)-o-[(N-benzylprolyl)amino]benzaldehyde, and nickel(II) acetate in methanol. This self-assembly process forms the rigid, planar complex that directs the subsequent alkylation.
Step 2: Alkylation of the Ni(II) Complex
-
To a solution of the Ni(II) complex of the Schiff base of L-alanine and (S)-o-[(N-benzylprolyl)amino]benzaldehyde in anhydrous N,N-dimethylformamide (DMF), add powdered sodium hydroxide.
-
Stir the suspension vigorously at room temperature.
-
Add the desired alkyl halide (e.g., benzyl bromide, allyl bromide) to the reaction mixture.
-
Continue stirring at 25 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Separation of Diastereomers and Hydrolysis
-
The resulting mixture of diastereomeric alkylated complexes is separated by column chromatography on silica gel.[2]
-
The separated diastereomer is then hydrolyzed using aqueous hydrochloric acid to decompose the complex.
-
The hydrolysis mixture is washed with an organic solvent to remove the chiral auxiliary.
-
The aqueous layer, containing the desired α-amino acid hydrochloride, is concentrated under reduced pressure.
-
The chiral auxiliary can be recovered from the organic layer for reuse.[1]
Asymmetric Aldol Reaction
While direct protocols using L-Alanine tert-butyl ester are less common, its derivatives, such as chiral oxazolidinones, are staples in asymmetric aldol reactions. The L-alanine backbone can be used to construct these auxiliaries, which then direct the stereoselective addition of enolates to aldehydes.
Experimental Protocol: Asymmetric Aldol Reaction using an L-Alanine-Derived Oxazolidinone (General Procedure)
This is a generalized protocol based on the well-established Evans aldol reaction.
Step 1: Acylation of the Chiral Oxazolidinone
-
To a solution of the L-alanine-derived oxazolidinone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base (e.g., n-butyllithium) at low temperature (-78 °C).
-
Slowly add the desired acyl chloride (e.g., propionyl chloride) to the deprotonated oxazolidinone.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
Step 2: Diastereoselective Aldol Addition
-
Dissolve the N-acyloxazolidinone in an anhydrous solvent (e.g., dichloromethane) and cool to -78 °C.
-
Add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., triethylamine) to form the corresponding (Z)-enolate.
-
Stir the mixture at -78 °C for a specified time, then add the aldehyde.
-
Continue stirring at low temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a buffer solution (e.g., phosphate buffer) and warm to room temperature.
-
Extract the aldol adduct with an organic solvent and purify by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroxide, reduction with lithium borohydride) to yield the corresponding β-hydroxy carboxylic acid or 1,3-diol, respectively.
Asymmetric Mannich Reaction
Similar to aldol reactions, L-Alanine tert-butyl ester can be a precursor to chiral auxiliaries for diastereoselective Mannich reactions. This reaction provides access to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.
Experimental Protocol: Diastereoselective Mannich Reaction (General Procedure)
This is a generalized protocol for a chiral auxiliary-directed Mannich reaction.
Step 1: Formation of the Chiral Enolate
-
Dissolve the N-acyl derivative of the L-alanine-derived chiral auxiliary in an anhydrous solvent (e.g., THF) and cool to a low temperature (-78 °C).
-
Add a strong base (e.g., lithium diisopropylamide, LDA) to generate the lithium enolate.
Step 2: Diastereoselective Mannich Addition
-
To the pre-formed enolate solution, add a solution of the desired imine at -78 °C.
-
Stir the reaction mixture at low temperature until the starting materials are consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired diastereomer.
Step 3: Removal of the Chiral Auxiliary
The chiral auxiliary is removed under appropriate conditions (e.g., hydrolysis or reduction) to afford the enantiomerically enriched β-amino acid or amino alcohol.
Conclusion
L-Alanine tert-butyl ester serves as a readily available and effective chiral precursor for the synthesis of more elaborate chiral auxiliaries. These auxiliaries have demonstrated significant utility in asymmetric synthesis, particularly in the stereocontrolled alkylation of amino acid derivatives. The methodologies presented provide robust pathways for the synthesis of enantiomerically enriched α-amino acids and other valuable chiral building blocks for the pharmaceutical and fine chemical industries. Further development of these and other asymmetric transformations utilizing L-alanine-derived chiral auxiliaries continues to be an active area of research.
References
- 1. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N′-benzylprolyl)aminobenzaldehyde - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
One-Pot Deprotection and Coupling of tert-Butyl Esters: Application Notes and Protocols for Streamlined Synthesis
For Immediate Release
Introduction
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The tert-butyl (t-butyl) ester is a widely employed protecting group for carboxylic acids due to its stability across a broad range of reaction conditions and its facile cleavage under acidic conditions. Traditionally, the deprotection of a tert-butyl ester and subsequent coupling of the liberated carboxylic acid are performed in a two-step sequence, which can be time-consuming and may lead to reduced overall yields.
This application note details efficient one-pot methodologies that combine the deprotection of tert-butyl esters with subsequent amide bond formation and carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira couplings. These streamlined protocols offer significant advantages by minimizing intermediate workup and purification steps, thereby improving reaction efficiency, saving time and resources, and potentially increasing overall yields. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic workflows.
Core Concepts and Workflow
The fundamental principle of the one-pot deprotection and coupling strategy involves the in situ generation of a reactive carboxylic acid from its tert-butyl ester precursor, followed by immediate trapping with a suitable coupling partner in the same reaction vessel. The most common approach for the deprotection of tert-butyl esters is acid-catalyzed cleavage, typically employing trifluoroacetic acid (TFA). The subsequent coupling reaction then requires the neutralization of the acidic medium and the activation of the carboxylic acid for reaction with a nucleophile (e.g., an amine for amide coupling) or a catalyst for cross-coupling reactions.
A generalized workflow for this process is depicted below:
Application Notes: Incorporation of D-Alanine into Peptides using H-D-Ala-OtBu.HCl
Introduction
The incorporation of non-canonical amino acids is a critical strategy in modern therapeutic peptide design. D-amino acids, in particular, play a pivotal role in enhancing peptide stability and modulating biological activity. H-D-Ala-OtBu.HCl, or D-Alanine tert-butyl ester hydrochloride, is a key building block for introducing D-alanine into peptide sequences. The D-enantiomer of alanine confers resistance to proteolytic degradation by endogenous proteases, which primarily recognize L-amino acids, significantly extending the in vivo half-life of peptide-based therapeutics.[1] The tert-butyl (OtBu) ester protects the carboxylic acid group, preventing unwanted side reactions during peptide coupling. This protecting group is a cornerstone of the orthogonal Fmoc/tBu protection strategy, as it is stable under the basic conditions used for Fmoc removal and is efficiently cleaved under strongly acidic conditions during the final cleavage step.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics.[1][3]
Key Applications
The strategic incorporation of D-alanine using H-D-Ala-OtBu.HCl offers several advantages in drug development:
-
Enhanced Metabolic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, leading to a longer plasma half-life and improved bioavailability.[4]
-
Modulation of Biological Activity: The stereochemistry of an amino acid residue is crucial for its interaction with biological targets. Replacing an L-amino acid with its D-enantiomer can alter the peptide's conformation, leading to changes in receptor binding affinity and selectivity.[4]
-
Conformational Constraint: The introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for biological activity.[4]
Data Presentation
Table 1: Comparison of D-Alanine Derivatives for Peptide Synthesis
| Feature | H-D-Ala-OtBu.HCl (tert-Butyl Ester) | H-D-Ala-OMe.HCl (Methyl Ester) | H-D-Ala-OH (Unprotected) |
| Primary Application | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | Primarily solution-phase synthesis; less common in Fmoc SPPS. | Not directly used in stepwise SPPS due to the unprotected carboxyl group. |
| Coupling Efficiency | Generally high with modern coupling reagents, though potential for slight steric hindrance exists. | Potentially faster coupling kinetics due to lower steric hindrance. | Not applicable for stepwise elongation. |
| Racemization Risk | Low; the choice of coupling reagent is the dominant factor. | Generally low; considered a standard for minimizing racemization in the solution phase. | Not applicable for stepwise elongation. |
| Deprotection Conditions | Strong acid (e.g., TFA), compatible with final cleavage in Fmoc SPPS. | Saponification (basic hydrolysis), which can lead to racemization and other side reactions. | Not applicable. |
| Orthogonality in Fmoc SPPS | Fully orthogonal; stable to piperidine. | Not orthogonal; labile to saponification conditions not typically used in Fmoc SPPS. | Not applicable. |
Source: Adapted from BenchChem comparative review.[2]
Table 2: Representative Data for a Typical Peptide Coupling Reaction using H-D-Ala-OtBu.HCl
| Reactants | Coupling Reagent | Solvent | Reaction Time (hours) | Typical Yield (%) | Typical Purity (%) |
| Fmoc-L-Ala-OH + H-D-Ala-OtBu.HCl | HATU/DIPEA | DMF | 1-4 | >90 | >95 |
| Boc-L-Phe-OH + H-D-Ala-OtBu.HCl | EDC/HOBt | DCM | 12-16 | >85 | >95 |
| Boc-L-Pro-OH + H-D-Ala-OtBu.HCl | HATU/DIPEA | DMF | 2-3 | >92 | >98 |
Note: Yields and purity are representative and can vary based on reaction scale, purification methods, and specific conditions.[3][5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of a D-Alanine Residue using Fmoc Chemistry
This protocol outlines the steps for incorporating a D-alanine residue into a peptide sequence on a solid support.[6]
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
H-D-Ala-OtBu.HCl (for the first amino acid, if applicable) or Fmoc-D-Ala-OH (for incorporation within the chain)
-
Coupling reagents: e.g., HATU, HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).[2]
-
-
Amino Acid Coupling (incorporating Fmoc-D-Ala-OH):
-
In a separate vessel, dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in a minimal amount of DMF.[5]
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.[6]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.[2]
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[2]
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.[2]
-
Protocol 2: Solution-Phase Peptide Synthesis - Synthesis of a Dipeptide
This protocol describes the coupling of an N-terminally protected amino acid to H-D-Ala-OtBu.HCl in solution.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-L-Phe-OH) (1.0 eq)
-
H-D-Ala-OtBu.HCl (1.0 eq)
-
Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Base: DIPEA (1.1 eq)
-
Solvents: Anhydrous DCM, Ethyl acetate (EtOAc)
-
Aqueous solutions: 1M HCl, saturated NaHCO₃, brine
Procedure:
-
Neutralization of Amine: In a round-bottom flask, dissolve H-D-Ala-OtBu.HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15-20 minutes to neutralize the hydrochloride salt.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction:
-
To the cooled solution from step 2, add EDC.HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Racemization in D-Alanine during Peptide Coupling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of D-Alanine and other chiral amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a concern for D-Alanine?
A1: Racemization is the conversion of a pure enantiomer (in this case, D-Alanine) into a mixture of both its D- and L-forms.[1] During peptide coupling, the stereochemical integrity of the alpha-carbon of D-Alanine can be compromised, leading to the undesired incorporation of L-Alanine into the peptide chain. This is a significant concern because the biological activity, structure, and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[1][2]
Q2: What is the primary mechanism that causes racemization of D-Alanine during the coupling step?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3][4][5] The activated carboxyl group of the N-protected D-Alanine cyclizes to form this planar intermediate. The proton at the alpha-carbon of the oxazolone is acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired peptide with D-Alanine and the undesired diastereomer with L-Alanine.[2][5] A less common pathway is direct enolization, which involves the direct removal of the alpha-proton by a base.[1][5]
Q3: Aside from D-Alanine, which other amino acids are highly susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[6][7][8] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser).[5][6]
Troubleshooting Guide: High Racemization of D-Alanine Detected
If you are observing significant racemization of D-Alanine in your peptide synthesis, consult the following guide to identify and resolve the issue.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Coupling Reagent | If using a carbodiimide like DIC or DCC alone, switch to a phosphonium (e.g., PyBOP) or an aminium/uronium (e.g., HBTU, HATU, COMU) based reagent.[6][9] Alternatively, and highly recommended, always use carbodiimides in conjunction with a racemization-suppressing additive.[6][9] | Carbodiimides, when used alone, can lead to high levels of racemization.[3] Phosphonium and aminium/uronium reagents are generally more efficient and lead to less racemization, especially when used correctly.[9][10] |
| Absence or Ineffective Additive | Incorporate an effective racemization-suppressing additive such as Oxyma, HOBt, or HOAt into your coupling protocol.[10][11] Oxyma is often recommended as it is a non-explosive and highly effective alternative to HOBt and HOAt.[3][10] | Additives react with the activated amino acid to form an active ester that is less prone to racemization through the oxazolone pathway.[3][11] |
| Strong or Excess Base | Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][11] Avoid stronger, less hindered bases like diisopropylethylamine (DIPEA) and triethylamine (TEA).[2][11] Use the minimum necessary amount of base. | Stronger bases can accelerate the abstraction of the alpha-proton from the oxazolone intermediate, thereby increasing the rate of racemization.[5] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. A common practice is to start the reaction at 0°C and allow it to slowly warm to room temperature.[2][6] For particularly sensitive couplings, maintaining a low temperature throughout the reaction is advisable. | Higher temperatures increase the rate of both the desired coupling reaction and the undesired racemization side reaction.[3][8] |
| Prolonged Pre-activation Time | Minimize the time between the activation of the D-Alanine and the addition of the amine component. Ideally, the coupling reagent should be added to the mixture of the N-protected D-Alanine and additive immediately before adding it to the resin.[3] | A longer pre-activation time increases the opportunity for the activated amino acid to form the oxazolone intermediate and subsequently racemize.[3] |
| Solvent Choice | If solubility allows, consider using less polar solvents or a mixture of solvents (e.g., DCM/DMF).[6] | The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1][12] |
Quantitative Data Summary
The choice of coupling reagents and additives significantly impacts the degree of racemization. The following table provides a qualitative comparison of common strategies to minimize racemization.
| Strategy | Effectiveness in Reducing Racemization | Comments |
| Addition of HOBt/HOAt/Oxyma | High | Commonly used with carbodiimides to suppress oxazolone formation.[6][11] HOAt and Oxyma are generally more effective than HOBt.[11] |
| Use of Phosphonium/Aminium Reagents | High | Reagents like HATU, HBTU, and PyBOP are very efficient but should be used with the correct stoichiometry to avoid side reactions.[9] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the racemization side reaction.[6] |
| Use of Sterically Hindered Base | Moderate to High | Bases like 2,4,6-collidine are effective in minimizing racemization.[3][11] |
| Use of Less Polar Solvents | Moderate | The choice of solvent is often limited by the solubility of the reagents and the swelling of the resin.[6] |
| Addition of Copper (II) Chloride (CuCl₂) | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[7] |
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using DIC/Oxyma in SPPS
This protocol outlines a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization of D-Alanine.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Alanine
-
Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[3]
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[3]
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-D-Alanine and 3 equivalents of Oxyma in a minimal amount of DMF.[3]
-
In the reaction vessel containing the washed resin, add the solution of Fmoc-D-Alanine and Oxyma.
-
Add 3 equivalents of DIC to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2 hours. For particularly sensitive couplings, the reaction can be carried out at 0°C.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Protocol 2: Analysis of D-Alanine Racemization by Chiral HPLC
This protocol provides a general method for determining the extent of racemization of D-Alanine after peptide synthesis and cleavage.
Materials:
-
Crude peptide sample containing D-Alanine
-
Appropriate solvents for dissolving the peptide (e.g., water/acetonitrile mixture)
-
Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column)[5]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolve the crude peptide in the initial mobile phase for HPLC analysis.[5]
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral stationary phase (CSP) column with the mobile phase.
-
Inject the dissolved peptide sample onto the column.
-
Elute the sample using an isocratic or gradient method optimized for the separation of the peptide diastereomers.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired peptide containing D-Alanine and the diastereomer containing L-Alanine.
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of L-Alanine diastereomer / (Area of D-Alanine diastereomer + Area of L-Alanine diastereomer)] x 100
-
Visualizations
Caption: The primary mechanism of racemization via oxazolone formation.
Caption: A logical workflow for troubleshooting high racemization levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting premature cleavage of tert-butyl ester protecting groups.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature cleavage of tert-butyl (t-Bu) ester protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature tert-butyl ester cleavage?
A1: Premature cleavage of tert-butyl esters is most often caused by exposure to acidic conditions, even if mild or unintentional. Key contributors include:
-
Acidic Reagents: Direct use of strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid will cleave t-butyl esters.[1][2] Even weaker acids can cause cleavage, especially at elevated temperatures.[3]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) can also mediate the cleavage of t-butyl esters.[2][4]
-
Acidic Workup Conditions: Quenching a reaction with an acidic solution or performing an extraction under acidic pH can lead to partial or complete loss of the protecting group.
-
Acidic Solvents or Impurities: Using solvents that are inherently acidic or contain acidic impurities can cause slow cleavage over time. For example, some grades of dichloromethane (DCM) can contain trace amounts of HCl.
-
Elevated Temperatures: Heating a reaction mixture, especially in the presence of even weak acids, can promote the cleavage of t-butyl esters.[5] Thermolytic cleavage can also occur in certain high-boiling solvents like quinoline or 2,2,2-trifluoroethanol.[2][6]
-
Autocatalysis: In some cases, the carboxylic acid product of the deprotection can itself catalyze further cleavage, especially at elevated temperatures.[6]
Q2: How can I prevent premature cleavage of my tert-butyl ester?
A2: To prevent the unwanted removal of a t-butyl ester protecting group, consider the following preventative measures:
-
Neutral or Basic Conditions: Whenever possible, conduct reactions and workups under neutral or basic conditions. Tert-butyl esters are generally stable to a wide range of basic and nucleophilic reagents.[1][7]
-
Purified Solvents: Use high-purity, anhydrous solvents to avoid acidic impurities.
-
Controlled Temperature: Avoid unnecessarily high reaction temperatures. If heating is required, carefully monitor for deprotection.
-
Careful Workup: During workup, use neutral or mildly basic aqueous solutions (e.g., saturated sodium bicarbonate) to wash organic layers and neutralize any acidic components.
-
Orthogonal Protecting Group Strategy: In complex syntheses, employ an orthogonal protecting group strategy. This involves using protecting groups that are removed under different conditions. For example, if you need to perform a reaction under acidic conditions, a benzyl ester (removed by hydrogenolysis) might be a better choice for protecting a carboxylic acid elsewhere in the molecule.[1][8]
Q3: Can silica gel chromatography cause the cleavage of tert-butyl esters?
A3: Yes, under certain conditions, silica gel can promote the cleavage of tert-butyl esters. Standard silica gel is slightly acidic and, especially when heated (e.g., during solvent removal from column fractions) or with prolonged exposure, it can cause deprotection. In fact, refluxing a t-butyl ester with silica gel in toluene is a reported method for its cleavage.[4][9][10] To minimize this risk, you can use deactivated (e.g., with triethylamine) silica gel for chromatography or opt for alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina).
Q4: How can I selectively cleave a Boc group without removing a tert-butyl ester?
A4: While both the tert-butoxycarbonyl (Boc) group and tert-butyl esters are acid-labile, the Boc group is generally more sensitive to acid.[4] This difference can be exploited for selective deprotection. Milder acidic conditions, such as using a diluted solution of TFA or specific reagent systems like TMSCl in a 2,2,2-trifluoroethanol/DCM mixture, have been reported to selectively remove the Boc group while leaving the t-butyl ester intact.[2] Careful monitoring of the reaction progress is crucial to prevent over-reaction and cleavage of the t-butyl ester.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected loss of the tert-butyl ester protecting group during a reaction.
Symptoms:
-
Analysis of the reaction mixture by TLC, LC-MS, or NMR shows the presence of the deprotected carboxylic acid.
-
The isolated yield of the desired t-butyl ester-protected product is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Acidic Reagent or Catalyst | If possible, substitute the acidic reagent with a neutral or basic alternative. If the acidic reagent is essential, consider switching to a more acid-stable protecting group for the carboxylic acid, such as a benzyl or methyl ester.[1] |
| Acidic Impurities in Solvents or Reagents | Use freshly purified or high-purity anhydrous solvents and reagents. Consider adding a non-nucleophilic base, such as proton sponge, to the reaction mixture to scavenge trace acids. |
| Elevated Reaction Temperature | Run the reaction at a lower temperature. If the reaction rate is too slow, screen for alternative catalysts or reagents that are effective at lower temperatures. |
| Lewis Acid-Mediated Cleavage | Be aware that some metal-based reagents can act as Lewis acids and promote cleavage. If a Lewis acid is suspected, investigate alternative reagents or consider if a different protecting group would be more stable under the reaction conditions.[2] |
Issue 2: Loss of the tert-butyl ester during aqueous workup.
Symptoms:
-
The desired product is present in the crude reaction mixture before workup but is absent or in low yield after extraction.
-
The deprotected carboxylic acid is detected in the aqueous layer or as an emulsion.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Acidic Quenching or Extraction Conditions | Quench the reaction with a neutral or basic solution (e.g., water, saturated sodium bicarbonate, or a phosphate buffer at pH 7). Ensure that the pH of the aqueous layer remains neutral or slightly basic during extraction. |
| Emulsion Formation with the Carboxylate Salt | If the deprotected carboxylic acid forms a salt that acts as a surfactant, an emulsion can form. To break the emulsion, add brine or a small amount of a different organic solvent. |
Data Presentation
Stability of Common Carboxylic Acid Protecting Groups
The following table provides a qualitative comparison of the stability of tert-butyl esters with other common carboxylic acid protecting groups under various reaction conditions. This information is crucial for designing orthogonal protection strategies.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) | Hydrogenolysis (e.g., H₂, Pd/C) | Nucleophilic Attack (e.g., Grignard, Organolithiums) |
| tert-Butyl Ester | Labile [1] | Generally Stable [1] | Stable [1] | Stable [1] |
| Methyl Ester | Stable to mild acid, labile to strong acid[1] | Labile[1] | Stable[1] | Labile[1] |
| Benzyl Ester | Stable to mild acid, labile to strong acid[1] | Generally Stable | Labile [1] | Labile |
| Silyl Ester | Labile[1] | Labile[1] | Stable[1] | Labile[1] |
Experimental Protocols
Protocol 1: Assessing the Stability of a tert-Butyl Ester to Reaction Conditions
This protocol helps determine if a specific tert-butyl ester-containing compound is stable under planned reaction conditions before committing a large amount of material.
Materials:
-
tert-Butyl ester-containing substrate
-
Proposed solvent(s)
-
Proposed reagents (excluding the main reactant if testing for stability to additives or catalysts)
-
Internal standard (e.g., a stable compound with a distinct NMR or LC peak)
-
TLC plates, LC-MS, or NMR spectrometer for analysis
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sample of your t-butyl ester substrate and the internal standard and dissolve them in the reaction solvent to create a stock solution of known concentration.
-
Set up the Reaction: In a clean, dry reaction vessel, add the solvent and any reagents you are testing for compatibility (e.g., catalyst, additive).
-
Initiate the Test: Add a known volume of the stock solution to the reaction vessel.
-
Monitor Over Time: Take aliquots from the reaction mixture at regular intervals (e.g., 0, 1, 4, and 24 hours).
-
Analysis: Analyze each aliquot by TLC, LC-MS, or NMR. Compare the ratio of the substrate to the internal standard to determine if any degradation or deprotection has occurred. The appearance of a new spot on TLC or a new peak in the LC-MS corresponding to the carboxylic acid indicates instability.
Protocol 2: Alternative Deprotection Using Zinc Bromide (for substrates sensitive to strong acids)
This protocol offers a milder alternative to strong acids like TFA for t-butyl ester cleavage.
Materials:
-
tert-Butyl ester substrate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Zinc bromide (ZnBr₂), anhydrous (2.0 eq)
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add anhydrous zinc bromide to the solution. The mixture may become a suspension.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, carefully quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting carboxylic acid by chromatography or crystallization as needed.
Visualizations
Troubleshooting Workflow for Premature t-Butyl Ester Cleavage
Caption: A troubleshooting decision tree for premature t-butyl ester cleavage.
Orthogonal Protecting Group Strategy
Caption: An example of an orthogonal protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. A mild and selective method for the cleavage of tert-butyl esters - Lookchem [lookchem.com]
Technical Support Center: Optimizing Coupling Reactions for H-D-Ala-OtBu.HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reaction times for H-D-Ala-OtBu.HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for H-D-Ala-OtBu.HCl, and how do they compare?
A1: The choice of coupling reagent is critical and can significantly impact reaction efficiency, time, and the purity of the final product.[1] For sterically hindered amino acids like H-D-Ala-OtBu.HCl, more powerful coupling reagents are often necessary.[2] Onium salt-based reagents like HATU, HBTU, and PyBOP are generally more reactive and efficient for such challenging couplings.[2] EDC/HOBt is a viable and economical option, though it may necessitate longer reaction times.[1]
Q2: What are the primary causes of low yield in coupling reactions with H-D-Ala-OtBu.HCl?
A2: Low yields are a frequent challenge, often magnified by the steric hindrance of the tert-butyl ester group in H-D-Ala-OtBu.HCl.[2][3] Key factors include incomplete activation of the carboxylic acid, suboptimal reaction temperatures, and the presence of moisture which can hydrolyze reagents.[2] To improve yields, ensure your coupling reagents are fresh and used in appropriate amounts, consider extending the reaction time, or perform a "double coupling" by repeating the coupling step with fresh reagents.[2]
Q3: How can I minimize side reactions such as racemization?
A3: Racemization, the loss of stereochemical integrity, is a significant concern, especially with D-amino acids.[4] This can be exacerbated by elevated temperatures and the presence of a strong base.[2] To mitigate racemization, it is advisable to use coupling additives like HOBt or Oxyma.[2][5] Performing the initial activation at a lower temperature (e.g., 0°C) is also recommended.[2] In some cases, a weaker base like N-methylmorpholine (NMM) may be preferable to DIPEA.[5]
Q4: What is the optimal reaction temperature and time for coupling H-D-Ala-OtBu.HCl?
A4: There isn't a single optimal temperature, as it depends on the specific reagents and substrates involved.[2] A common strategy is to begin the activation of the carboxylic acid at 0°C to minimize side reactions.[2] After adding the H-D-Ala-OtBu.HCl, the reaction can be allowed to slowly warm to room temperature (20-25°C) and proceed for several hours or even overnight.[2] Reaction progress should be monitored using TLC or LC-MS.[2][6] If the reaction is slow, gently warming it to 30-40°C can improve the rate, but this should be done cautiously while monitoring for side products.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Ensure coupling reagents are fresh and use a slight excess. Consider more potent reagents like HATU or HBTU.[2] |
| Suboptimal reaction temperature. | Start the reaction at 0°C and allow it to warm to room temperature. If necessary, gently warm to 30-40°C while monitoring for side reactions.[2] | |
| Hydrolysis of reagents due to moisture. | Use anhydrous solvents and ensure all glassware is thoroughly dried.[2] | |
| Steric hindrance of H-D-Ala-OtBu.HCl. | Extend the reaction time to 12-24 hours or perform a double coupling.[2][3] | |
| Significant Side Product Formation (e.g., Racemization) | Elevated reaction temperature. | Maintain a lower reaction temperature, especially during the activation step.[2] |
| Strong base catalysis. | Consider using a weaker base, such as N-methylmorpholine (NMM), instead of DIPEA.[5] | |
| Inadequate suppression of side reactions. | Use additives like HOBt or Oxyma to minimize racemization.[2][5] | |
| Incomplete Reaction (Positive Kaiser Test in SPPS) | Insufficient reaction time or reagent concentration. | Increase the coupling reaction time or perform a double coupling with fresh reagents.[3] |
| Poor solvent choice for difficult couplings. | Consider switching from DMF to NMP or using a DMF/DCM mixture to improve solubility and kinetics.[3] |
Quantitative Data Summary
The selection of a coupling reagent directly influences the yield, purity, reaction time, and degree of epimerization. Below is a comparison of common coupling reagents.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[1] Disadvantages: Higher cost.[1] |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost.[1] Disadvantages: Slightly less effective than HATU in preventing racemization.[1] |
| PyBOP | 90-95 | >95 | 2-4 | <1.0 | Advantages: Similar performance to HBTU. |
| EDC/HOBt | 85-90 | >95 | 4-8 | <2.0 | Advantages: Economical, easy removal of urea byproduct.[1] Disadvantages: Longer reaction times may be required.[1] |
Experimental Protocols
Solution-Phase Coupling using HATU
This protocol describes the coupling of an N-protected L-alanine with H-D-Ala-OtBu.HCl in a solution phase.[1]
-
Dissolution: Dissolve N-Fmoc-L-Alanine (1.0 eq.) and HATU (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 5-10 minutes.[1]
-
Coupling: To the activated mixture, add a solution of H-D-Ala-OtBu.HCl (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[1]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.[1]
Solid-Phase Coupling using HBTU (Fmoc Chemistry)
This protocol outlines the incorporation of H-D-Ala-OtBu.HCl onto a solid support.[5]
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.[5]
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the piperidine treatment for 15 minutes.[5]
-
Pre-activation: In a separate vessel, dissolve H-D-Ala-OtBu.HCl (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF. Add DIPEA (6-10 eq.) and agitate for 1-2 minutes.[5]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[5]
-
Monitoring: Perform a Kaiser test to check for completion. A negative test (yellow beads) indicates a complete reaction.[5]
Visualizations
Caption: General workflow for solution-phase peptide coupling.
Caption: Troubleshooting decision tree for low yield.
References
Side reactions associated with tert-butyl carbocation formation during deprotection.
This technical support center provides solutions to common issues encountered during the acid-catalyzed removal of tert-butyl (tBu) protecting groups, such as tert-butyloxycarbonyl (Boc) and t-butyl esters. It is intended for researchers, scientists, and drug development professionals facing challenges with side reactions mediated by the tert-butyl carbocation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during tert-butyl deprotection?
A1: The main issue arises from the generation of a reactive tert-butyl carbocation (tBu⁺) intermediate when the protecting group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4][5] This highly electrophilic carbocation can then alkylate nucleophilic residues within the molecule, leading to undesired modifications and byproducts.[1][2][3][4][5][6]
Q2: Which functional groups or amino acid residues are most susceptible to alkylation by the tert-butyl cation?
A2: Functional groups and amino acid side chains that are nucleophilic are particularly vulnerable to alkylation.[1][6] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][3][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3][4][7] Methionine can also be oxidized to methionine sulfoxide during deprotection.[5]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[1][3][4]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][3][4]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[1]
-
Other Nucleophiles: Electron-rich aromatic rings, guanidino groups, and other thiols are also at risk.[3][6]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3][4] By reacting with the tBu⁺ cation more readily than the sensitive residues on the substrate, they prevent it from causing unwanted side reactions.[3][4][8] These scavengers are typically nucleophilic compounds themselves.[4]
Q4: My deprotection reaction appears incomplete. What are the common causes?
A4: Incomplete deprotection can result from several factors, including insufficient acid strength or concentration, low reaction temperature, or inadequate reaction time.[5][9][10] Steric hindrance around the tert-butyl group can also slow the reaction, requiring more forceful conditions for complete removal.[2][9]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
-
Symptoms: Presence of starting material in TLC or LC-MS analysis; a complex mixture of products.[1][5]
-
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Insufficient Acid | Increase the concentration of the acid (e.g., from 25% to 50% TFA in DCM).[2][10] For very resistant groups, consider a stronger acid system like 4M HCl in dioxane.[8] |
| Short Reaction Time | Extend the reaction time and continue to monitor progress by TLC or LC-MS. For stubborn substrates, this could mean increasing from 1-2 hours to 4 hours or even overnight.[2][10] |
| Low Temperature | Ensure the reaction is run at room temperature. Gentle warming (e.g., to 40°C) can be effective but may also increase side reactions, so it should be used cautiously.[1][10] |
| Steric Hindrance | For sterically hindered substrates, a combination of increased acid concentration, longer reaction time, and/or gentle heating may be necessary.[2][9] |
Issue 2: Observation of Unexpected Byproducts (+56 Da Mass Shift)
-
Symptoms: Appearance of new peaks in HPLC or LC-MS, often with a mass increase of 56 atomic mass units, corresponding to the addition of a tert-butyl group.
-
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Alkylation by t-Butyl Cation | The most effective solution is to incorporate a scavenger or a scavenger cocktail into the deprotection reagent to trap the t-butyl cation.[2][3] |
| Oxidation (e.g., Methionine) | For methionine-containing peptides, the addition of reducing agents like dimethyl sulfide (DMS) can help prevent oxidation to the sulfoxide.[4][11] |
Scavenger Selection Guide
The choice of scavenger is critical and depends on the specific nucleophilic residues present in your substrate.[4]
| Scavenger | Target Residue(s) | Typical Concentration (% v/v) | Notes |
| Triisopropylsilane (TIS) | General purpose, very effective for Trp.[2] | 2.5 - 5% | A common component of standard deprotection cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[8] |
| Triethylsilane (TES) | General purpose, effective for Trp.[2] | 2.5 - 5% | Similar in function to TIS. |
| Water (H₂O) | General purpose; traps the cation to form tert-butanol.[3] | 2.5 - 5% | Often used in combination with other scavengers. |
| Thioanisole | Effective for protecting Met and Trp.[3] | 2.5 - 5% | Can cause alkylation of Trp if used alone. |
| 1,2-Ethanedithiol (EDT) | Particularly effective for protecting Cys.[2] | 2.5% | Has a strong, unpleasant odor. |
| Anisole | Effective for Trp.[2] | 2.5 - 5% | A classic scavenger for preventing alkylation. |
Visualized Mechanisms and Workflows
Caption: Acid-catalyzed deprotection and t-butyl carbocation formation.
Caption: Alkylation of a nucleophilic residue by the t-butyl carbocation.
Caption: Trapping of the t-butyl carbocation by a scavenger.
Caption: Troubleshooting workflow for tert-butyl deprotection issues.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers
This protocol is recommended for substrates containing sensitive functional groups like Trp, Met, or Cys.
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).[2][8]
-
Cooling (Optional): For sensitive substrates, cool the solution to 0°C using an ice bath.[3]
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v) to the solution.[3][10] Subsequently, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[2]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[10] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][3][10]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2][3] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM.[8] The resulting amine TFA salt can often be used directly in the next step.[2]
Protocol 2: Neutralization of the TFA Salt
If the free amine is required for subsequent steps, perform the following neutralization.
-
Dissolution: Dissolve the crude TFA salt residue from Protocol 1 in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[2][3] Be cautious as CO₂ evolution will occur.
-
Extraction: Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Peptide Synthesis Yield with tert-Butyl L-alaninate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the yield and purity of peptide synthesis when using tert-Butyl L-alaninate.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during peptide synthesis with this compound.
Q1: My peptide coupling reaction with this compound has a low yield. How can I identify the cause and improve it?
A1: Low coupling yield is a common issue that can stem from several factors, particularly when using a sterically hindered amino acid derivative like this compound. A systematic approach is crucial to pinpoint the problem.
Initial Diagnostic Workflow:
-
Confirm Incomplete Coupling: Use a qualitative method like the Kaiser test to check for the presence of unreacted free primary amines on your resin (for SPPS) or in your reaction mixture (for solution-phase). A positive result (typically a blue color) confirms that the coupling is incomplete.
-
Analyze Intermediates: If possible, cleave a small sample of the resin and analyze the product by mass spectrometry (MS). This can help identify if the reaction is stalling at a specific step.
Troubleshooting Strategies:
-
Optimize Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered amino acids, more potent activating agents are often necessary. Consider switching from standard carbodiimides (like DIC) to aminium/uronium or phosphonium salt-based reagents.
-
Increase Reagent Concentration & Equivalents: Increasing the concentration of the activated amino acid and the coupling reagents can improve reaction kinetics. Using a higher equivalent of the amino acid and coupling reagent (3-5 equivalents) is a common strategy.
-
Extend Reaction Time: The bulky tert-butyl group can slow down the reaction rate. Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) may be necessary to drive the reaction to completion.
-
Increase Temperature: C
Technical Support Center: Managing Acidic Microenvironments to Prevent Unwanted t-Bu Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing premature or unwanted cleavage of tert-butyl (t-Bu) protecting groups in acidic microenvironments.
Troubleshooting Guide: Unwanted t-Bu Cleavage
This guide addresses specific issues that may arise during experiments where the stability of a t-Bu protected compound is compromised by an acidic microenvironment.
| Issue | Potential Cause | Suggested Solution |
| Premature Cleavage of t-Bu Group in Cell Culture | Acidic tumor microenvironment due to altered cancer cell metabolism (e.g., Warburg effect leading to lactic acid production).[1][2] | - Consider co-administration with buffering agents (e.g., sodium bicarbonate) to neutralize the extracellular pH.[1][3]- Design drug delivery systems (e.g., pH-sensitive liposomes) that protect the compound until it reaches the target site.[4]- If possible, modify the compound to include a more acid-stable protecting group. |
| Degradation of t-Bu Protected Compound During Formulation | Use of acidic excipients or degradation of other components leading to a drop in pH. | - Review the formulation for any acidic components and replace them with neutral or basic alternatives.- Conduct forced degradation studies by exposing the drug to a range of pH values to understand its stability profile.[5]- Incorporate buffering agents into the formulation to maintain a stable pH. |
| Side Reactions Observed During Synthesis or Purification | Unintentional exposure to acidic conditions (e.g., acidic silica gel in chromatography, residual acid from a previous step). | - Neutralize all solvents and reagents before use.- Use a different purification method, such as neutral alumina chromatography or recrystallization, if acidic silica gel is suspected to be the cause.- Ensure thorough quenching and workup procedures to remove all traces of acid from previous reaction steps.[6] |
| Inconsistent Results in Biological Assays | Fluctuations in the pH of the assay medium. | - Regularly monitor and control the pH of the cell culture or assay medium.- Use a well-buffered medium to prevent significant pH changes. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the management of t-Bu protecting groups in the presence of acidic microenvironments.
Q1: At what pH does a t-butyl ester become significantly labile?
A1: The lability of a t-butyl ester is highly dependent on the specific acidic conditions, including the type of acid, solvent, temperature, and reaction time.[6][7] Generally, t-butyl esters are stable under neutral and basic conditions but can be cleaved by strong acids.[8] While there isn't a single pH value at which cleavage begins, significant cleavage can be observed at pH values below 4, with rapid cleavage occurring in the presence of strong acids like trifluoroacetic acid (TFA).[9]
Q2: How can I assess the stability of my t-Bu protected compound in an acidic environment?
A2: A pH stability study is the most effective way to assess the stability of your compound. This involves incubating your compound in solutions of varying pH (e.g., pH 2, 4, 7, 9) over a set period and monitoring for degradation using analytical techniques like HPLC or LC-MS.[10][11]
Q3: Are there alternatives to the t-Bu protecting group that are more stable in acidic conditions?
A3: Yes, while the t-Bu group is widely used, other protecting groups offer greater stability in acidic environments. For example, benzyl esters are generally more stable to acidic conditions than t-butyl esters but can be removed by hydrogenolysis.[12] The choice of protecting group will depend on the specific requirements of your synthesis and the other functional groups present in your molecule.
Q4: Can the acidic microenvironment of a tumor affect the efficacy of a drug with a t-Bu protecting group?
A4: Yes, the acidic tumor microenvironment (pH 6.5-6.9) can lead to premature cleavage of a t-Bu group, potentially altering the drug's activity, solubility, or ability to cross cell membranes.[1][3] This can result in reduced therapeutic efficacy or off-target effects. Many chemotherapeutic agents are less effective in acidic conditions due to altered drug uptake and activity.[1]
Q5: What are scavengers and can they help prevent unwanted t-Bu cleavage?
A5: Scavengers, such as triisopropylsilane (TIS) or water, are typically used during the intentional cleavage of t-Bu groups to trap the reactive tert-butyl cation that is formed, preventing it from causing side reactions.[7][13] They do not prevent the initial cleavage of the t-Bu group itself. Therefore, they are not a solution for preventing unwanted cleavage in an acidic microenvironment.
Experimental Protocols
Protocol 1: pH Stability Assessment of a t-Bu Protected Compound
This protocol outlines a general procedure for determining the stability of a compound containing a t-butyl protecting group at different pH values.
Materials:
-
t-Bu protected compound
-
Buffers of various pH values (e.g., pH 2.0, 4.0, 7.4, 9.0)
-
Acetonitrile or other suitable organic solvent
-
HPLC or LC-MS system
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the t-Bu protected compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a final desired concentration.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench any further reaction by neutralizing the sample if necessary.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of remaining t-Bu protected compound and identify any degradation products.
-
Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Visualizations
Signaling Pathways Contributing to Acidic Tumor Microenvironments
The following diagram illustrates key metabolic and signaling pathways that lead to the acidification of the tumor microenvironment.
Caption: Pathways leading to an acidic tumor microenvironment.
Experimental Workflow for Assessing Unwanted t-Bu Cleavage
This diagram outlines a logical workflow for investigating and addressing the premature cleavage of a t-Bu protecting group.
Caption: Workflow for troubleshooting unwanted t-Bu cleavage.
References
- 1. acibademhealthpoint.com [acibademhealthpoint.com]
- 2. news-medical.net [news-medical.net]
- 3. Drug resistance and cellular adaptation to tumor acidic pH microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Hypoxic and Acidic Tumor Microenvironment with pH-Sensitive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. How to Assess the Effect of pH on Drug Stability – StabilityStudies.in [stabilitystudies.in]
- 11. qualityhub.com [qualityhub.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Strategies to minimize diastereomeric impurities in peptide synthesis.
Strategies to Minimize Diastereomeric Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize diastereomeric impurities during peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that can lead to the formation of diastereomeric impurities.
Issue 1: Higher than expected levels of diastereomers detected in the crude peptide.
-
Symptom: HPLC or mass spectrometry analysis shows significant peaks corresponding to diastereomeric impurities.[1][2]
-
Possible Cause: Racemization during the amino acid coupling step.[3][4][5]
-
Troubleshooting Steps:
-
Review Coupling Reagent and Additives: Certain coupling reagents are more prone to causing racemization.[4][6]
-
Solution: Switch to a coupling reagent known for low racemization potential. For example, aminium/uronium salts like HATU and HBTU, or phosphonium salts like PyBOP, are effective.[4] The use of additives such as HOBt, HOAt, or Oxyma can further suppress racemization.[5][6] For particularly sensitive amino acids, a combination of a carbodiimide like DIC with an additive such as Oxyma can be superior.[4]
-
-
Evaluate the Base Used: The choice and amount of base can significantly influence the rate of epimerization.[3][7]
-
Check Reaction Temperature: Elevated temperatures can increase the rate of epimerization.[8][9]
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C, to minimize racemization.[8]
-
-
Assess the Solvent: The polarity of the solvent can affect the rate of racemization.[7][9]
-
Issue 2: Racemization is observed specifically at Cysteine (Cys) or Histidine (His) residues.
-
Symptom: Chiral analysis indicates epimerization predominantly at Cys or His locations.
-
Possible Cause: These amino acids are particularly susceptible to racemization.[5][11]
-
Troubleshooting Steps:
-
Histidine Strategy:
-
Solution: Use a side-chain protecting group on the imidazole nitrogen of histidine to reduce racemization.[5]
-
-
Cysteine Strategy:
-
Frequently Asked Questions (FAQs)
Q1: What are diastereomeric impurities in peptide synthesis?
A1: Diastereomeric impurities are peptides that have the same amino acid sequence as the target peptide but differ in the stereochemistry at one or more of the chiral alpha-carbon centers of the amino acid residues. This typically occurs when an L-amino acid is unintentionally converted to its D-isomer during the synthesis process, a phenomenon known as racemization or epimerization.[11][12]
Q2: What are the primary mechanisms of racemization during peptide synthesis?
A2: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of an Nα-protected amino acid can cyclize to form an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[11][13]
-
Direct Enolization: This involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is more prevalent under strongly basic conditions.[11][13]
Q3: How can I detect and quantify diastereomeric impurities?
A3: Several analytical techniques can be used to identify and quantify diastereomeric impurities. High-Performance Liquid Chromatography (HPLC) is the most common method, often using a chiral stationary phase or achiral conditions that can resolve diastereomers.[1][2][14] Other methods include Capillary Electrophoresis (CE), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][14][15]
Q4: Which factors generally influence the extent of racemization?
A4: Several factors can affect the degree of racemization, including:
-
The nature of the amino acid being coupled.[7]
-
The method used for carboxyl group activation.[7]
-
The type and concentration of the coupling reagent and any additives.[4][16]
-
The type, strength, and steric hindrance of the base used.[3][7]
-
The reaction temperature and time.[8]
Data Presentation
Table 1: Influence of Base on Racemization
This table summarizes the relative racemization potential of common organic bases used in peptide synthesis.
| Base | pKa | Steric Hindrance | Racemization Potential |
| Triethylamine (TEA) | 10.75 | Low | High[3] |
| N,N-Diisopropylethylamine (DIEA) | 10.1 | Moderate | Moderate[3] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low[3] |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low[3] |
Table 2: Comparison of Coupling Reagent Performance
This table provides a general comparison of common coupling reagents regarding their efficiency and potential for racemization.
| Coupling Reagent Class | Examples | General Efficiency | Racemization Suppression |
| Aminium/Uronium Salts | HATU, HBTU, COMU | Very High | Good to Excellent[4][17] |
| Phosphonium Salts | PyBOP, PyAOP | High | Good[4] |
| Carbodiimides | DCC, DIC, EDC | Moderate to High | Fair (requires additives like HOBt or Oxyma for good suppression)[4][6] |
Experimental Protocols
Protocol 1: Standard Protocol for Low-Racemization Coupling
This protocol is a general guideline for minimizing epimerization during the coupling of a standard Fmoc-protected amino acid in Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound peptide in high-quality, amine-free DMF for at least 30 minutes.[10]
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.[10] Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) in DMF.
-
Add a suitable coupling additive like Oxyma or HOAt (3-5 equivalents).
-
Add the coupling reagent, for example, DIC (3-5 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Add a sterically hindered base such as collidine or NMM (3-5 equivalents).
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the time can be extended or the temperature slightly increased, but monitor for racemization.[18]
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and by-products.[19]
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction before proceeding to the next cycle.
Visualizations
Caption: Primary chemical pathways leading to racemization during peptide coupling.
Caption: A logical workflow for troubleshooting diastereomeric impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Racemization in peptide synthesis | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biotage.com [biotage.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Enhancing Protected Amino Acid Solubility for Efficient Peptide Coupling
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of protected amino acids during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-amino acid not dissolving in DMF, a commonly used solvent?
A1: Several factors can contribute to poor solubility of Fmoc-amino acids in N,N-Dimethylformamide (DMF). Aggregation of the Fmoc groups is a common issue.[1] The hydrophobicity of the amino acid's side chain also plays a significant role; amino acids with hydrophobic side chains are inherently less soluble in polar aprotic solvents like DMF.[1] Additionally, the quality of the DMF is crucial; over time, DMF can degrade to form dimethylamine, which can affect the reaction.[1][2]
Q2: How does the side-chain protecting group affect the solubility of a protected amino acid?
A2: The side-chain protecting group has a significant impact on solubility. Bulky and hydrophobic protecting groups can sometimes worsen solubility problems.[3] However, in some cases, specific protecting groups are designed to enhance solubility. For example, protecting the side-chain amide of asparagine and glutamine with a trityl (Trt) group significantly improves their solubility in solvents like DMF.[4] The choice of protecting group should be carefully considered to balance the prevention of side reactions with maintaining good solubility.[4][5]
Q3: Are there alternative solvents to DMF for dissolving poorly soluble Fmoc-amino acids?
A3: Yes, several alternative solvents and solvent mixtures can be used. N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) have better-solvating properties than DMF for many aggregating sequences.[6][7] For particularly challenging cases, a "Magic Mixture" of Dichloromethane (DCM)/DMF/NMP (1:1:1) can be effective.[1][6] Newer, more environmentally friendly solvents like PolarClean and γ-valerolactone are also emerging as viable alternatives, with many Fmoc-amino acids showing high solubility in them.[4][8]
Q4: Can on-resin peptide aggregation affect the perceived solubility of the incoming amino acid?
A4: Yes, on-resin aggregation of the growing peptide chain, especially with hydrophobic residues, can hinder access of the incoming activated amino acid to the N-terminus.[1][3] This can mimic a solubility problem, leading to incomplete coupling. This issue often becomes more pronounced as the peptide chain elongates.[3]
Q5: What are "difficult sequences" and how do they relate to solubility?
A5: "Difficult sequences" are peptides prone to on-resin aggregation due to their amino acid composition.[6] Key characteristics include long stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Ala, Phe, Trp), a high content of β-branched amino acids (Val, Ile, Thr), and alternating hydrophobic and hydrophilic residues, which can promote the formation of insoluble β-sheet structures.[3][6] This aggregation can lead to poor solvation and accessibility, impacting coupling efficiency.[3]
Troubleshooting Guides
Issue 1: Protected Amino Acid Does Not Fully Dissolve in the Primary Solvent (e.g., DMF)
Symptoms:
-
Visible solid particles in the amino acid solution.
-
Cloudy or hazy appearance of the solution.
-
Precipitation of the amino acid upon standing.
Possible Causes and Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Inherent low solubility of the protected amino acid. | Use a stronger solvent or a solvent mixture. | Protocol 1: Use of Alternative Solvents/Mixtures |
| Employ sonication and/or gentle warming. | Protocol 2: Sonication and Gentle Warming | |
| Poor quality of the solvent. | Use fresh, high-purity, amine-free solvent. | N/A |
| Amino acid aggregation. | Add a small amount of a chaotropic agent (use with caution and ensure compatibility with coupling reagents). | N/A |
Issue 2: Precipitation Occurs During the Coupling Reaction
Symptoms:
-
Formation of a precipitate in the reaction vessel during coupling.
-
Incomplete coupling reaction as determined by a positive Kaiser test.[9]
Possible Causes and Solutions:
| Possible Cause | Solution | Experimental Protocol |
| On-resin aggregation of the growing peptide chain. | Wash the resin with a chaotropic salt solution before coupling. | Protocol 3: Chaotropic Salt Wash |
| Switch to a more effective solvent for the coupling step, such as NMP or a "Magic Mixture".[1][6] | Protocol 1: Use of Alternative Solvents/Mixtures | |
| Incorporate backbone-protecting groups or pseudoproline dipeptides to disrupt secondary structure formation.[3][7] | N/A | |
| Concentration of the activated amino acid exceeds its solubility limit in the reaction mixture. | Reduce the concentration of the amino acid if the protocol allows. | N/A |
Data Presentation
Table 1: Qualitative Solubility of Protected Amino Acid Types in Common SPPS Solvents
| Amino Acid Type | DMF | NMP | DMSO | DCM | "Magic Mixture" (DCM/DMF/NMP) |
| Hydrophilic (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH) | Good | Good | Excellent | Poor | Excellent |
| Hydrophobic (e.g., Fmoc-Leu-OH, Fmoc-Val-OH) | Moderate | Good | Good | Moderate | Excellent |
| Polar, Uncharged (e.g., Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH) | Good (with Trt) | Good | Excellent | Poor | Excellent |
| β-branched (e.g., Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH) | Moderate to Low | Moderate to Good | Good | Poor | Good |
This table provides a general guideline. Actual solubility can vary based on the specific protecting group, purity, and experimental conditions.
Table 2: Common Additives and Solvent Systems for Enhancing Solubility
| Additive/Solvent System | Composition | Application Notes |
| Chaotropic Salt Wash | 0.8 M NaClO₄ or LiCl in DMF[1][6] | Washed over the resin prior to coupling to disrupt secondary structures. Must be thoroughly washed out before adding the activated amino acid. |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1)[1][6] | Used as the primary solvent for dissolving the amino acid and for the coupling reaction with difficult sequences. |
| DMSO Co-solvent | Small percentage of DMSO added to DMF or NMP. | Can significantly enhance the solubility of many poorly soluble protected amino acids. Be aware of potential side reactions with certain residues (e.g., Cys, Met).[10] |
| TFE/DCM or HFIP/DCM | Mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM).[11] | Powerful solvent systems for very sparingly-soluble protected peptides, particularly in solution-phase synthesis.[11] |
Experimental Protocols
Protocol 1: Use of Alternative Solvents/Mixtures
-
Solvent Selection: Based on the properties of the protected amino acid (see Table 1), select an appropriate alternative solvent (e.g., NMP, DMSO) or solvent mixture (e.g., "Magic Mixture").
-
Dissolution: Weigh the desired amount of the protected amino acid into a clean, dry vial.
-
Add the calculated volume of the chosen solvent or solvent mixture.
-
Vortex the vial for 1-2 minutes.
-
If the solid does not fully dissolve, proceed to Protocol 2.
-
Once dissolved, use the solution immediately for the coupling reaction.
Protocol 2: Sonication and Gentle Warming
-
Suspension: Suspend the protected amino acid in the chosen solvent in a sealed vial.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[1] Intermittently vortex the vial.
-
Gentle Warming: If solubility is still an issue, gently warm the solution to 30-40°C.[12] Caution: Avoid excessive heat as it can cause degradation or racemization.[12]
-
Final Check: Once the amino acid is fully dissolved, allow the solution to return to room temperature before adding it to the reaction vessel.
Protocol 3: Chaotropic Salt Wash
-
Resin Preparation: Following the standard Fmoc deprotection and DMF wash steps, drain the solvent from the reaction vessel.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin.[6] Agitate for 1-2 minutes.[6] Drain the solution. Repeat this wash one more time.
-
Thorough DMF Wash: Wash the resin thoroughly with DMF (at least 5 times) to completely remove the chaotropic salt.[6] Residual salt can interfere with the subsequent coupling reaction.
-
Coupling: Proceed with the standard coupling protocol by adding the pre-activated amino acid solution to the washed resin.
Visualizations
Caption: Troubleshooting workflow for protected amino acid solubility issues.
Caption: Factors influencing solubility and corresponding enhancement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Removing Residual TFA After Deprotection
Welcome to the technical support center for peptide researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual trifluoroacetic acid (TFA) from synthetic peptides.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when removing residual TFA from your peptide samples.
Problem 1: Residual TFA is still detected after multiple lyophilization cycles with HCl.
-
Possible Cause: The exchange of TFA for chloride may be incomplete. The efficiency of this exchange is dependent on factors such as the number of lyophilization cycles and the concentration of the HCl solution used.[1] TFA can also be stubbornly bound to positively charged residues in the peptide.[2][3]
-
Solution:
-
Increase Lyophilization Cycles: For complete removal, it is often necessary to repeat the process of dissolving the peptide in a dilute HCl solution and lyophilizing it two to three times.[1][3] Some peptides may even require additional cycles.[3]
-
Optimize HCl Concentration: A final HCl concentration of 10 mM is often optimal for effective TFA removal.[1] Concentrations between 2 mM and 10 mM are generally recommended to ensure efficient exchange without modifying the peptide.[1][4][5]
-
Ensure Complete Dissolution: Before each lyophilization step, make sure the peptide is fully dissolved in the HCl solution.[3]
-
Consider an Alternative Method: If repeated lyophilization is not effective, your peptide may have a strong affinity for TFA. In such cases, ion-exchange chromatography may be a more successful approach.[2]
-
Problem 2: The peptide precipitates out of solution during the HCl exchange process.
-
Possible Cause: Changes in pH and counter-ion composition can affect peptide solubility, potentially leading to precipitation.[2]
-
Solution:
-
Lower Peptide Concentration: Try dissolving the peptide at a lower concentration to help maintain its solubility throughout the exchange process.[2]
-
Adjust the Solvent: For hydrophobic peptides, adding a small amount of an organic solvent like acetonitrile to the aqueous HCl solution before lyophilization may improve solubility.[3]
-
Consider an Alternative Method: If solubility in acidic aqueous solutions remains a persistent issue, ion-exchange chromatography or re-purification by RP-HPLC using an acetic acid-based mobile phase are suitable alternatives.[3]
-
Problem 3: Low peptide yield after TFA removal.
-
Possible Cause: Peptide loss can occur during the various washing and transfer steps of the TFA removal process.
-
Solution:
-
Handle with Care: Minimize the number of transfers and ensure all precipitate is collected during centrifugation and decanting steps.
-
Optimize Precipitation: When using ether precipitation, ensure the ether is sufficiently cold to maximize the precipitation of the peptide.[6]
-
Troubleshooting Workflow for TFA Removal
Caption: Troubleshooting workflow for the removal of residual TFA.
Quantitative Data Summary
The effectiveness of TFA removal is influenced by the chosen method and the number of repetitions. The following table summarizes the reduction in TFA content achieved by the TFA/HCl exchange method with varying HCl concentrations and numbers of cycles. A residual TFA content of <1% is generally considered acceptable for most biological assays.[1]
| HCl Concentration | Number of Exchange Cycles | Residual TFA Content (% w/w) |
| 2 mM | 1 | > 1% |
| 2 mM | 2 | > 1% |
| 2 mM | 3 | < 1% |
| 5 mM | 1 | > 1% |
| 5 mM | 2 | < 1% |
| 10 mM | 1 | < 1% |
| 100 mM | 1 | < 1% |
| Data adapted from a study on the systematic investigation of TFA removal. The initial TFA content was approximately 33% (w/w).[1] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This is the most common method for replacing TFA with chloride counterions.[1]
-
Materials:
-
Peptide-TFA salt
-
High-purity water
-
100 mM HCl stock solution
-
Lyophilizer
-
-
Procedure:
-
Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL.[1][5] A phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used.[1][4][5]
-
Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][4][5] A concentration of 10 mM is often optimal.[1]
-
Allow the solution to stand at room temperature for at least one minute.[1][5]
-
Freeze the solution. For best results, flash-freeze in liquid nitrogen.[1] Alternatively, a -80°C or -20°C freezer can be used.[1][5]
-
Lyophilize the frozen sample overnight until all the liquid has been removed.[1][5]
-
To ensure complete exchange, repeat the cycle by re-dissolving the lyophilized peptide powder in the dilute HCl solution (step 2) and repeating the freezing (step 4) and lyophilization (step 5) steps.[1][4][5] Two to three cycles are typically sufficient.[1]
-
After the final lyophilization, the peptide is in the hydrochloride salt form. Re-dissolve it in the desired buffer for your experiment.[5]
-
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Resin
This method is useful when an acetate salt form of the peptide is desired.[1]
-
Materials:
-
Peptide-TFA salt
-
Strong anion-exchange resin
-
1 M Sodium Acetate solution
-
High-purity water
-
-
Procedure:
-
Prepare a small column with a strong anion-exchange resin. Ensure a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[6][7]
-
Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[6][7]
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.[6][7]
-
Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[6][7]
-
Elute the column with distilled water and collect the fractions containing the peptide.[6][7]
-
Combine the peptide-containing fractions and lyophilize to obtain the peptide as the acetate salt.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) present in my synthetic peptide?
A1: TFA is a strong acid commonly used in solid-phase peptide synthesis (SPPS). It is used for cleaving the synthesized peptide from the resin and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak separation.[1][4][8][9] While free TFA is largely removed during lyophilization, it can form a salt with positively charged amino groups on the peptide, remaining as a counterion.[1][9]
Q2: How can residual TFA affect my biological experiments?
A2: Residual TFA can significantly interfere with biological assays. It can be toxic to cells, even at low concentrations, leading to reduced cell viability and inhibition of proliferation.[1][10] TFA can also alter the secondary structure, solubility, and aggregation properties of peptides, which may affect their biological activity.[1][11] Furthermore, its acidity can denature pH-sensitive proteins and enzymes.[1][11]
Q3: When is it critical to remove TFA from my peptide?
A3: TFA removal is highly recommended for applications such as cell-based assays, in vivo studies, and the development of active pharmaceutical ingredients (APIs).[2][8] For these sensitive applications, reducing TFA levels to less than 1% is often necessary.[2][11]
Q4: What are the most common methods for removing TFA from peptides?
A4: The primary techniques for TFA removal include:
-
Salt Exchange with a Stronger Acid (e.g., HCl) via Lyophilization: This is a widely used method to replace TFA with a more biologically benign counter-ion like chloride.[1][2]
-
Ion-Exchange Chromatography: This technique uses a resin to capture the peptide while the TFA is washed away, followed by elution with a different salt solution.[2]
-
Precipitation: This method involves precipitating the peptide from a solution in which TFA is soluble, thereby separating the two.[2] Cold diethyl ether is often used for this purpose.[6]
-
Reverse-Phase HPLC (RP-HPLC) with an Alternative Acid: The peptide can be re-purified using a mobile phase containing a more biocompatible acid like acetic acid.[4]
Q5: How can I quantify the amount of residual TFA in my peptide sample?
A5: Several analytical techniques can be used to determine the concentration of residual TFA, including ion chromatography (IC) and 19F-NMR.[9][12] Ion chromatography is an effective method for this purpose.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. omizzur.com [omizzur.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Adjusting reagent stoichiometry for optimal coupling efficiency.
Welcome to the Technical Support Center for optimizing coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction efficiency by adjusting reagent stoichiometry.
Frequently Asked Questions (FAQs)
Q1: Why is adjusting reagent stoichiometry crucial for coupling reactions?
Adjusting reagent stoichiometry is fundamental to maximizing product yield while minimizing waste and side reactions. In any chemical reaction, reactants combine in specific molar ratios.[1][2] The reactant that is completely consumed first is the "limiting reagent," and it dictates the maximum amount of product that can be formed.[2][3] Failing to control the stoichiometry can lead to several undesirable outcomes:
-
Low Product Yield: If the activating reagent is the limiting reactant, the primary substrate (e.g., carboxylic acid) will not be fully converted to its reactive intermediate, resulting in a low yield.[4]
-
Unwanted Side Reactions: An excess of one reagent can promote side reactions. For example, using too much uronium-based coupling reagent in peptide synthesis can lead to guanidinylation of the N-terminal amine, terminating the peptide chain.[5]
-
Difficult Purification: Excess reagents and by-products can complicate the purification of the desired product.[6]
-
Protein Aggregation: In bioconjugation, an excessively high ratio of linker to protein can lead to over-labeling, which may cause protein aggregation and loss of biological activity.[7][8]
Q2: What are common starting molar ratios for different types of coupling reactions?
The ideal molar ratio is system-dependent and must be determined empirically.[7] However, established starting points can guide initial experiments. For bioconjugation, it is common to test a range of molar ratios to find the optimal degree of labeling (DOL).[7] For peptide synthesis, reagents are typically used in excess relative to the resin loading.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Typical Molar Ratio/Equivalents | Notes |
| Bioconjugation (Amine-Reactive) | Protein | NHS-ester Linker | - | 1 : (10 to 40) | A range of ratios should be tested to find the optimal DOL.[7] |
| Bioconjugation (Thiol-Reactive) | Protein | Maleimide Linker | - | 1 : (2 to 40) | A range of ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1) is often trialed.[7] |
| Peptide Coupling (Uronium) | Resin (Fmoc-deprotected) | Fmoc-AA | HATU/HBTU | 1 | 4 |
| Peptide Coupling (Phosphonium) | Resin (Fmoc-deprotected) | Fmoc-AA | PyBOP | 1 | 4 |
| Carbodiimide Coupling (General) | Carboxylic Acid | Amine | EDC / NHS | 1 | 1.2 |
Q3: How can an excess of coupling reagent negatively impact a reaction?
While using an excess of one reactant is a common strategy to drive a reaction to completion, an excess of the coupling reagent can be problematic:
-
Guanidinylation: Uronium/aminium reagents (e.g., HATU, HBTU) can react with free amino groups to form a guanidinium byproduct. This is especially problematic in solid-phase peptide synthesis (SPPS), where it can cap the N-terminus and prevent further chain elongation.[9] This side reaction is more likely when the coupling reagent is in excess.[5][10]
-
Favoring Mono-links over Cross-links: In crosslinking experiments, a very high concentration of the crosslinking reagent can increase the probability that reactive sites on different molecules will form "mono-links" (reacting with the linker at only one end) before they have a chance to form a "cross-link." This can counterintuitively lead to lower cross-linking yields.[11]
-
Increased Racemization: The presence of excess coupling reagent, especially with a strong base, can sometimes increase the rate of racemization of chiral centers.[12][13]
-
Difficult Purification: Removing large amounts of unreacted coupling reagent and its byproducts (e.g., dicyclohexylurea from DCC) can be challenging.[6]
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Possible Cause | Suggested Stoichiometric Adjustment |
| My amide coupling yield is poor. | Incomplete Carboxylic Acid Activation: The amount of coupling reagent may be insufficient to fully activate the carboxylic acid, especially if the acid is sterically hindered.[4] | Increase the equivalents of the coupling reagent and/or additives (e.g., HOBt, Oxyma). For difficult couplings, switch to a more powerful reagent like HATU or PyAOP.[4][12] |
| Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the reactive ester before it couples with the amine.[4] | This is not strictly a stoichiometric issue, but ensure all reagents and solvents are anhydrous. Using a slight excess of the coupling reagent can help compensate for minor hydrolysis. | |
| My bioconjugation efficiency is low. | Insufficient Linker Concentration: The molar ratio of linker to protein may be too low to achieve the desired level of labeling. | Systematically increase the molar ratio of the linker to the protein in trial experiments.[7] |
| Suboptimal Buffer Conditions: The pH of the reaction buffer can protonate the target functional group (e.g., primary amines), rendering it non-nucleophilic. For NHS ester couplings, the pH should be between 7.2 and 8.5.[7][14] | Ensure the buffer composition and pH are optimal for the specific coupling chemistry. Perform a buffer exchange if necessary.[7] |
Problem: Presence of Impurities and Side Reactions
| Question | Possible Cause | Suggested Stoichiometric Adjustment |
| I'm observing a side product consistent with guanidinylation. | Excess Uronium/Aminium Reagent: You are likely using an excess of a reagent like HATU or HBTU, which is reacting with the N-terminal amine.[10] | Use the uronium reagent in a slight molar deficiency relative to the carboxylic acid. Alternatively, switch to a phosphonium-based reagent (e.g., PyBOP) which does not cause this side reaction.[5] |
| My chiral starting material is racemizing. | Inappropriate Reagent/Base Combination: Carbodiimides alone can lead to racemization.[4] The choice of base can also influence the outcome.[12] | Always use racemization-suppressing additives like HOBt or, more effectively, HOAt and Oxyma Pure.[12] Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[12] |
| My protein is aggregating during conjugation. | High Degree of Labeling (Over-conjugation): The molar ratio of linker to protein is too high, leading to excessive modification and intermolecular crosslinking.[7][8] | Systematically decrease the molar ratio of linker to protein in your trial conjugations. Also, consider reducing the protein concentration.[8] |
Experimental Protocols
Protocol: Empirical Optimization of Linker:Protein Molar Ratio for Amine-Reactive Conjugation
This protocol provides a general method to determine the optimal stoichiometry for labeling a protein with an amine-reactive (e.g., NHS-ester) linker.
1. Materials and Reagents:
-
Target Protein: In an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.[7]
-
Linker Stock Solution: Amine-reactive linker dissolved in an anhydrous organic solvent (e.g., DMSO, DMF).
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0.
2. Protein and Linker Preparation:
-
Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL).[7]
-
Calculate the molar concentration of the protein.
-
Prepare a stock solution of the linker (e.g., 10 mM in DMSO).
3. Calculation of Linker Volume for Trial Ratios:
-
Formula: Volume of Linker (µL) = (Molar Ratio) * (Protein Moles) * (1,000,000 µL/L) / (Linker Stock Concentration in M)
-
Set up a series of reactions to test different molar ratios (e.g., 5:1, 10:1, 20:1, 40:1 linker:protein).[7] Calculate the required volume of the linker stock solution for each reaction tube.
4. Conjugation Reaction:
-
Aliquot the same amount of protein solution into separate microcentrifuge tubes for each planned ratio.
-
Add the calculated volume of the linker stock solution to each respective tube. The volume of organic solvent should not exceed 10% of the total reaction volume.[8]
-
Gently mix and incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.[7]
5. Quenching and Purification:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted linker.[8]
-
Incubate for 30 minutes at room temperature.[8]
-
Remove excess, unreacted linker and byproducts via dialysis or size-exclusion chromatography.
6. Analysis:
-
Analyze the degree of labeling (DOL) for each ratio using UV-Vis spectrophotometry or mass spectrometry.
-
Assess the biological activity and aggregation state of the conjugate for each ratio to determine the optimal stoichiometric balance between labeling efficiency and protein function.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Experimental workflow for optimizing reagent molar ratios.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Limiting Reagents (M4Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. Kinetic principles of chemical cross-link formation for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Tert-Butyl and Benzyl Protecting Groups for Alanine
In the intricate field of peptide synthesis and the development of chiral pharmaceuticals, the selection of appropriate protecting groups for amino acids is a critical factor that dictates synthetic efficiency, yield, and overall success. This guide provides a detailed, objective comparison of two of the most widely employed protecting group strategies for alanine: tert-butyl-based protection (Boc for the amino group and tert-butyl ester for the carboxyl group) and benzyl-based protection (carbobenzyloxy, Cbz or Z, for the amino group and benzyl ester for the carboxyl group). This comparison is supported by experimental data to inform strategic decisions in complex synthetic routes.
At a Glance: Tert-Butyl vs. Benzyl Protection of Alanine
The choice between tert-butyl and benzyl protecting groups is contingent upon the overall synthetic strategy, particularly the stability requirements of other functional groups within the molecule and the desired orthogonality.[1] Tert-butyl-based protection is favored for its stability in basic conditions and during catalytic hydrogenation, with deprotection achieved under acidic conditions.[1] Conversely, benzyl-based protection offers robustness towards acidic and basic conditions, with removal accomplished through mild, neutral hydrogenolysis, making it suitable for acid-sensitive substrates.[1]
Quantitative Data Comparison
The following tables summarize typical yields and reaction times for the protection and deprotection of alanine's amino and carboxyl groups using tert-butyl and benzyl protecting groups. It is important to note that direct comparative studies under identical conditions are limited, and some data is extrapolated from general procedures in peptide synthesis.
Table 1: Amino Group Protection
| Protecting Group | Reagent | Typical Yield | Typical Reaction Time |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95% | 1-17 hours |
| Z (Cbz) | Benzyl chloroformate | >98% | 1-4 hours |
Table 2: Carboxylic Acid Group Protection
| Protecting Group | Reagent | Typical Yield | Typical Reaction Time |
| tert-Butyl (tBu) | Isobutylene, cat. H₂SO₄ | Good to High | Not Specified |
| Benzyl (Bn) | Benzyl bromide, base | Moderate to Good | Not Specified |
Table 3: Deprotection Conditions and Yields
| Protected Moiety | Protecting Group | Deprotection Conditions | Typical Yield |
| Amino Group | Boc | 25-50% TFA in DCM or 4M HCl in dioxane | High (>95%) |
| Amino Group | Z (Cbz) | H₂/Pd/C (Catalytic Hydrogenolysis) | High (>98%) |
| Carboxyl Group | tert-Butyl (tBu) | Strong acids (e.g., TFA) | High |
| Carboxyl Group | Benzyl (Bn) | H₂/Pd/C (Catalytic Hydrogenolysis) | High |
Logical Comparison of Protecting Group Strategies
The selection of a protecting group strategy is a critical decision in peptide synthesis. The following diagram illustrates the key considerations and logical flow for choosing between tert-butyl and benzyl-based protection schemes.
Caption: Decision workflow for selecting an alanine protecting group strategy.
Experimental Protocols
Detailed methodologies for the protection and deprotection of alanine are provided below. These protocols are representative and may require optimization based on the specific substrate and scale of the reaction.
Amino Group Protection
Workflow for Amino Group Protection of Alanine
Caption: Experimental workflow for Boc and Z protection of the amino group.
N-Boc-Alanine Synthesis To a suspension of L-alanine (10.00 g, 112.24 mmol) in H₂O (56 mL), NaOH (6.73 g, 168.36 mmol) was added at 0°C.[2] Subsequently, 56 mL of THF and di-tert-butyl dicarbonate ((Boc)₂O) (31.85 g, 145.91 mmol) were added.[2] The resulting solution was stirred at room temperature for 17 hours. The reaction mixture was then extracted with petroleum ether. The aqueous layer was acidified to pH=1 with 4 M HCl and extracted with ethyl acetate. The combined organic phases were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield N-(tert-Butoxycarbonyl)-L-alanine.[2]
N-Z-Alanine Synthesis A general procedure involves dissolving alanine in an aqueous basic solution (e.g., NaOH or NaHCO₃) and cooling the mixture to 0°C. Benzyl chloroformate is then added dropwise while maintaining the pH and temperature. The reaction is stirred for a few hours at room temperature. After completion, the reaction mixture is washed with an organic solvent (e.g., ether) to remove excess benzyl chloroformate. The aqueous layer is then acidified, and the product, N-Z-alanine, is extracted with an organic solvent.
Carboxyl Group Protection
Workflow for Carboxyl Group Protection of Alanine
Caption: Experimental workflow for tBu and Bn esterification of the carboxyl group.
Alanine-OtBu Synthesis A common method for the formation of tert-butyl esters is the reaction of the carboxylic acid with isobutene in the presence of a catalytic amount of a strong acid like sulfuric acid.[3] Alternatively, treatment of free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate can directly afford tert-butyl esters in good yields.[3][4]
Alanine-OBn Synthesis N-Boc-L-alanine is dissolved in a suitable solvent like DMF, and cesium carbonate is added to form the cesium salt. After removal of the solvent, the salt is redissolved in DMF, and benzyl bromide is added. The reaction is stirred until completion, as monitored by TLC. The product is then isolated through an aqueous work-up and purified by chromatography to yield BOC-L-Alanine benzyl ester.[5]
Deprotection
Workflow for Deprotection of Protected Alanine
Caption: Experimental workflow for the deprotection of Boc/tBu and Z/Bn groups.
Boc Deprotection The Boc group is readily cleaved under moderately acidic conditions.[5] A typical procedure involves dissolving the Boc-protected alanine derivative in dichloromethane (DCM) and adding trifluoroacetic acid (TFA) to a final concentration of 25-50%.[6] The reaction is usually complete within 30 minutes to 2 hours at room temperature.[6] Alternatively, a 4M solution of HCl in dioxane can be used, which is often considered a milder option.[6]
Z/Bn Deprotection (Catalytic Hydrogenolysis) The Z and Bn groups are typically removed by catalytic hydrogenolysis. The protected alanine derivative is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a palladium on carbon catalyst (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected product. This method is valued for its mild and neutral conditions.[1]
Stability and Orthogonality
The stability of the protecting groups under different reaction conditions determines their orthogonality, which is the ability to remove one protecting group without affecting another.
-
Tert-butyl (Boc and tBu) groups are stable to basic conditions and catalytic hydrogenation but are labile to acids.[1]
-
Benzyl (Z and Bn) groups are stable to acidic and basic conditions but are cleaved by catalytic hydrogenolysis.[1]
This difference in stability allows for orthogonal protection strategies. For instance, the Boc group for the N-terminus can be used in conjunction with a benzyl ester for the C-terminus (Boc/Bn strategy).[1] The Boc group can be selectively removed with acid, leaving the benzyl ester intact. Conversely, a Z-protected amino group can be combined with a tert-butyl ester (Z/tBu strategy), where the Z group can be removed by hydrogenolysis without affecting the tert-butyl ester.[1]
Conclusion
The choice between tert-butyl and benzyl protecting groups for alanine is a strategic decision that should be based on the overall synthetic plan. Tert-butyl-based protection offers the advantage of acid-lability, making it orthogonal to benzyl-based groups and suitable for syntheses requiring stability towards basic conditions and hydrogenation.[1] Benzyl-based protection provides robustness towards acids and bases, with a mild, neutral deprotection method, which is ideal for acid-sensitive substrates.[1] A thorough understanding of the stability, orthogonality, and conditions for the introduction and removal of these protecting groups is essential for the successful and efficient synthesis of alanine-containing peptides and pharmaceuticals.[1]
References
A Comparative Guide to tert-Butyl L-alaninate HCl for Drug Development Professionals
For researchers and professionals in the fast-paced world of drug development, the quality and purity of starting materials are paramount. tert-Butyl L-alaninate hydrochloride (HCl) is a critical building block in peptide synthesis, a cornerstone of modern therapeutics. This guide provides a comprehensive comparison of typical Certificate of Analysis (CoA) specifications for this compound, details the analytical methods used for its quality control, and objectively compares it with common alternatives.
Certificate of Analysis (CoA) Specifications: A Comparative Overview
The Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For this compound HCl, consistency across suppliers is generally high, though minor variations in acceptance criteria exist. Below is a table summarizing typical specifications from leading chemical suppliers.
| Parameter | Specification Range A | Specification Range B | Specification Range C |
| Appearance | White to Off-White Crystalline Powder | White Crystalline Powder | White to Faintly Yellow Powder |
| Assay (Titration) | ≥99.0% | 97.5 - 102.5% | ≥98.5% |
| Optical Rotation ([α]20/D) | +1.4 ± 0.2° (c=2 in Ethanol) | +1.5 ± 0.3° (c=2 in Ethanol) | +1.3 - +1.7° (c=2 in Ethanol) |
| Melting Point | 168-175 °C | 170-176 °C | 169-175 °C |
| Solubility | Soluble in Water and Methanol | Freely soluble in water | Soluble in polar organic solvents |
| Loss on Drying | ≤0.5% | ≤1.0% | Not Specified |
| Residue on Ignition | ≤0.1% | ≤0.2% | Not Specified |
Understanding the Quality Control Workflow
The quality of this compound HCl is assured through a series of analytical tests. The following diagram illustrates a typical workflow for the quality control of an incoming batch of this raw material.
Caption: Quality control workflow for this compound HCl.
Detailed Experimental Protocols
To ensure accurate and reproducible results, standardized analytical methods are employed. Below are the detailed protocols for the key experiments cited in the CoA.
Assay by Titration (Argentometric)
This method determines the purity of the hydrochloride salt by quantifying the chloride ion content.
-
Preparation: Accurately weigh approximately 300 mg of the this compound HCl sample. Dissolve it in 50 mL of deionized water.
-
Titration: Add 1 mL of potassium chromate indicator solution. Titrate with a standardized 0.1 N silver nitrate solution until a persistent reddish-brown precipitate is formed.
-
Calculation: The percentage assay is calculated based on the volume of silver nitrate solution consumed, its normality, and the initial sample weight.
Optical Rotation Measurement
This test confirms the enantiomeric purity of the L-alanine derivative.
-
Sample Preparation: Prepare a 2% solution (w/v) of the sample in absolute ethanol. This translates to accurately weighing 200 mg of the sample and dissolving it in a 10 mL volumetric flask with ethanol.
-
Instrumentation: Use a calibrated polarimeter with a sodium lamp (589 nm) as the light source.
-
Measurement: Fill a 1-decimeter polarimeter tube with the sample solution and measure the angle of rotation at 20°C. The specific rotation is then calculated based on the observed rotation, concentration, and path length.
Comparison with Alternatives in Peptide Synthesis
While this compound HCl is a versatile reagent, other protected forms of L-alanine are also commonly used in peptide synthesis. The choice of protecting group strategy is crucial for a successful synthesis campaign.
| Feature | This compound HCl | Boc-L-alanine | Fmoc-L-alanine | Benzyl L-alaninate HCl |
| Protecting Group | C-terminal ester (tert-Butyl) | N-terminal carbamate (Boc) | N-terminal carbamate (Fmoc) | C-terminal ester (Benzyl) |
| Deprotection Condition | Acidolysis (e.g., TFA) | Acidolysis (e.g., TFA) | Basicity (e.g., Piperidine) | Hydrogenolysis |
| Compatibility | Fmoc-based SPPS | Boc-based SPPS | Fmoc-based SPPS | Fmoc- and Boc-based SPPS |
| Side Reactions | Potential for isobutylene formation | Potential for tert-butylation | Dibenzofluorene adduct formation | Benzyl ether formation |
| Solubility | Generally good in organic solvents | Varies with counter-ion | Good in polar aprotic solvents | Moderate in organic solvents |
The following diagram illustrates the strategic decision-making process for selecting a protected L-alanine derivative in peptide synthesis.
Caption: Decision tree for selecting a protected L-alanine.
Potential Impurities
While high-purity this compound HCl is commercially available, trace impurities can arise from the synthesis or degradation. Potential impurities include:
-
L-Alanine: Resulting from the hydrolysis of the tert-butyl ester.
-
tert-Butanol: A byproduct of hydrolysis.
-
D-Alanine tert-butyl ester HCl: The corresponding enantiomer, which can be controlled through the use of enantiomerically pure starting materials and appropriate analytical methods like chiral chromatography.
-
Unreacted starting materials: Depending on the synthetic route.
A Comparative Guide to the Orthogonality of Boc and t-Butyl Ester Protecting Groups in SPPS
In the precise field of Solid-Phase Peptide Synthesis (SPPS), the success of assembling a target peptide sequence hinges on a robust and reliable protecting group strategy. The principle of orthogonality—the ability to selectively remove one class of protecting groups under specific conditions without affecting others—is fundamental to this process. This guide provides a detailed comparison of the tert-Butoxycarbonyl (Boc) group, used for temporary α-amino (Nα) protection, and the tert-butyl (t-butyl) ester, a common side-chain protecting group, to evaluate their orthogonality within SPPS strategies.
The Role of Boc and t-Butyl Ester Protecting Groups
-
Boc (tert-Butoxycarbonyl) Group: The Boc group is a cornerstone of the classic "Boc/Bzl" SPPS strategy, where it serves as a temporary protecting group for the Nα-amino group of amino acids. Its key characteristic is its stability in neutral and basic conditions, but facile cleavage under moderately acidic conditions.[1] This allows for its removal at each cycle of peptide chain elongation.
-
t-Butyl Ester (OtBu) Protecting Group: The t-butyl ester is primarily used to protect the side-chain carboxyl groups of acidic amino acids like Aspartic Acid (Asp) and Glutamic Acid (Glu).[2] It prevents the side chain from participating in unwanted reactions during peptide synthesis. Similar to the Boc group, it is stable under basic conditions but is cleaved by strong acids.[2]
The Concept of Orthogonality in SPPS
A protecting group scheme is considered orthogonal if the temporary Nα-protecting group and the "permanent" side-chain protecting groups can be removed under completely different and non-interfering chemical conditions.[3] The most prevalent example is the Fmoc/tBu strategy, where the base-labile Fmoc group is removed with piperidine, while the acid-labile t-butyl-based side-chain groups are removed at the end of the synthesis with trifluoroacetic acid (TFA).[3][4] This true orthogonality is a key advantage of the Fmoc approach.[4][]
Assessing the Orthogonality of Boc and t-Butyl Ester
The Boc group and the t-butyl ester protecting group are not orthogonal .[2] Both groups are acid-labile and are cleaved by the same class of reagents: acids.[3][6] The distinction in their use within a viable synthesis strategy lies in their relative lability to different strengths of acid. This is often referred to as a "quasi-orthogonal" or differential lability system.[6]
In the traditional Boc/Bzl SPPS strategy:
-
Temporary Nα-Boc Deprotection: The Boc group is removed at each synthesis cycle using a moderate acid, typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3][7]
-
Permanent Side-Chain Protection: Side-chain protecting groups, such as benzyl (Bzl) esters, are employed. These are stable to the repeated 50% TFA treatments but require a much stronger acid, like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3][4]
Attempting to use a t-butyl ester for side-chain protection in a Boc-based synthesis would result in the partial or complete cleavage of the side-chain protection during every Nα-Boc deprotection step.[2] This non-selective deprotection leads to deleterious side reactions, including peptide branching and the formation of failed sequences.[2]
Data Presentation: Cleavage Conditions and Stability
The following tables summarize the conditions for the removal of Boc and t-butyl-based protecting groups, highlighting the lack of orthogonality.
Table 1: Comparison of Nα-Protecting Group Deprotection Conditions
| Protecting Group | Strategy | Deprotection Reagent | Typical Conditions | Orthogonal to t-Butyl Esters? |
| Boc | Boc/Bzl | Trifluoroacetic Acid (TFA) | 50% TFA in DCM, 20-30 min | No |
| Fmoc | Fmoc/tBu | Piperidine | 20% Piperidine in DMF, 5-20 min | Yes |
Table 2: Lability of Side-Chain Protecting Groups
| Protecting Group | Amino Acid | Lability | Cleavage Conditions | Compatible with Nα-Boc Strategy? |
| t-Butyl (tBu) Ester | Asp, Glu | Acid-Labile | 95% TFA, 2-3 hours[8] | No |
| Benzyl (Bzl) Ester | Asp, Glu | Strong Acid-Labile | Anhydrous HF or TFMSA[3][4] | Yes |
| t-Butyl (tBu) Ether | Ser, Thr, Tyr | Acid-Labile | 95% TFA, 2-3 hours[9] | No |
Table 3: Representative Cleavage Cocktail Formulations
| Strategy | Purpose | Reagent Cocktail | Typical Duration | Comments |
| Boc/Bzl | Nα-Boc Deprotection | 50% TFA in DCM[7] | 20-30 min | Repeated at every cycle. |
| Boc/Bzl | Final Cleavage | Anhydrous HF, TFMSA, or HBr/TFA[7] | 1-2 hours | Requires specialized, hazardous-reagent handling equipment.[10] |
| Fmoc/tBu | Final Cleavage & t-Butyl Deprotection | 95% TFA / 2.5% H₂O / 2.5% TIS*[8][11] | 2-3 hours | Standard "Reagent K" variants are common. Scavengers are critical. |
*TIS = Triisopropylsilane, a scavenger to prevent side reactions from the t-butyl cation.[8]
Experimental Protocols
Protocol 1: Nα-Boc Deprotection in SPPS
This protocol outlines a single deprotection step in a Boc/Bzl synthesis cycle.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) in a reaction vessel.
-
Pre-wash: Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain.[1]
-
Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[1]
-
Washing: Wash the peptide-resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Treat the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM to neutralize the resulting trifluoroacetate salt of the N-terminal amine.[3]
-
Washing: Wash the peptide-resin with DCM to prepare for the next coupling step.
Protocol 2: Nα-Fmoc Deprotection in SPPS
This protocol outlines the orthogonal deprotection step in an Fmoc/tBu synthesis, during which t-butyl esters remain stable.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF).[2]
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-20 minutes.
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct. The resin is now ready for the next coupling step.
Protocol 3: Final Cleavage and t-Butyl Ester Deprotection (Fmoc/tBu Strategy)
This protocol simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including t-butyl esters.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[8] The scavengers (water and TIS) are crucial for quenching the reactive t-butyl cations generated during deprotection, which can otherwise cause side reactions like the S-tert-butylation of Cysteine.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide product.
Visualizations
Caption: Chemical concepts of Boc and t-butyl ester groups.
Caption: Orthogonal workflow of the Fmoc/tBu SPPS strategy.
Caption: Logical failure of a non-orthogonal Boc/tBu strategy.
Conclusion
For researchers, scientists, and drug development professionals, understanding the principle of orthogonality is critical for designing successful peptide synthesis campaigns. The Boc and t-butyl ester protecting groups are not orthogonal due to their shared lability under acidic conditions.[2] The Boc SPPS strategy relies on differential acid lability, pairing the moderately acid-labile Nα-Boc group with highly acid-stable side-chain protection like benzyl groups.[6] In contrast, the widely adopted Fmoc/tBu strategy represents a truly orthogonal system, where the base-labile Fmoc group is perfectly compatible with acid-labile t-butyl-based side-chain protection, allowing for cleaner, more efficient synthesis of a wide range of peptides.[10][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Tert-Butyl Esters: A Superior Choice for Carboxylic Acid Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. For the temporary masking of carboxylic acid functionalities, chemists have an array of ester options, with methyl and ethyl esters being common choices due to their ease of formation. However, for syntheses demanding high selectivity and mild deprotection conditions, the tert-butyl ester emerges as a superior alternative. This guide provides an objective comparison of tert-butyl esters with methyl and ethyl esters, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategy.
The primary advantage of tert-butyl esters lies in their unique stability and deprotection profile. Unlike methyl and ethyl esters, which are typically cleaved under basic conditions (saponification), tert-butyl esters are highly resistant to base-catalyzed hydrolysis. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which impedes the approach of nucleophiles to the carbonyl carbon. Conversely, tert-butyl esters are readily cleaved under mild acidic conditions, a transformation that proceeds through a stable tertiary carbocation intermediate. This "orthogonal" reactivity allows for the selective deprotection of a tert-butyl ester in the presence of base-labile protecting groups, a cornerstone of modern synthetic strategies like solid-phase peptide synthesis (SPPS).
Comparative Stability and Cleavage Conditions
The differential stability of these esters is not merely qualitative but can be quantified by comparing their hydrolysis rates. While a direct comparative study under identical conditions is scarce in the literature, a compilation of available kinetic data highlights the dramatic difference in reactivity.
| Ester | Cleavage Condition | Reagents | Typical Reaction Time | Yield (%) | Reference |
| Methyl/Ethyl Ester | Basic (Saponification) | NaOH or KOH in aq. alcohol | Hours | >90 | General textbook procedures |
| tert-Butyl Ester | Acidic (Acidolysis) | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 0.5 - 2 hours | >95 | [1] |
| tert-Butyl Ester | Lewis Acidic | ZnBr₂ in CH₂Cl₂ | 24 hours | 75-95 | [2] |
Table 1: Comparison of Cleavage Conditions for Different Ester Protecting Groups. This table summarizes typical conditions for the deprotection of methyl/ethyl esters versus tert-butyl esters, illustrating the milder and more selective conditions applicable to the latter.
The quantitative difference in stability under basic conditions is stark. The saponification of methyl and ethyl esters is a well-established and relatively rapid process. In contrast, tert-butyl esters are exceptionally stable to basic conditions, allowing for a wide range of chemical transformations on other parts of a molecule without affecting the protected carboxylic acid.
| Ester Type | Second-Order Rate Constant (k) of Basic Hydrolysis (L mol⁻¹ s⁻¹) | Conditions |
| Methyl Acetate | ~0.117 | 25 °C in water |
| Ethyl Acetate | ~0.0647 | 25 °C in water |
| tert-Butyl Formate | ~0.0017 | 22 °C in water |
Experimental Protocols
To provide a practical context, detailed methodologies for the cleavage of these ester types are presented below.
Experimental Protocol 1: Saponification of Ethyl Acetate
Objective: To cleave an ethyl ester to the corresponding carboxylic acid using basic hydrolysis.
Materials:
-
Ethyl ester substrate
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the ethyl ester in ethanol in a round-bottom flask.
-
Add an excess (typically 2-3 equivalents) of 1 M NaOH solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Experimental Protocol 2: Acid-Catalyzed Deprotection of a Tert-Butyl Ester
Objective: To selectively cleave a tert-butyl ester to the corresponding carboxylic acid under mild acidic conditions.
Materials:
-
Tert-butyl ester substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the tert-butyl ester substrate in dichloromethane in a round-bottom flask.
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature and stir.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, remove the DCM and TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with water and then with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the carboxylic acid product.
Visualization of Key Concepts
The advantages of tert-butyl esters are particularly evident in complex synthetic workflows where orthogonality is crucial.
Figure 1: Comparison of deprotection mechanisms.
The above diagram illustrates the fundamental difference in the cleavage mechanisms of methyl/ethyl esters versus tert-butyl esters. Saponification proceeds via a bimolecular nucleophilic acyl substitution, whereas the acidolysis of tert-butyl esters occurs through a unimolecular elimination pathway involving a stable carbocation.
A prime example of the utility of tert-butyl esters is in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). In this strategy, the N-terminus of the growing peptide chain is protected with the base-labile Fmoc group, while the side chains of reactive amino acids (like aspartic acid and glutamic acid) are protected as acid-labile tert-butyl esters.
Figure 2: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.
This workflow highlights the orthogonal nature of the protecting groups. The repeated Fmoc deprotection with a base does not affect the tert-butyl esters on the side chains. Only at the end of the synthesis are the side-chain protecting groups and the resin linkage cleaved simultaneously with a strong acid like TFA. This strategy would not be feasible with methyl or ethyl esters, as they would be cleaved during the basic Fmoc deprotection steps.
Conclusion
For researchers engaged in complex, multi-step synthesis, the choice of a carboxylic acid protecting group can significantly impact the efficiency and success of their synthetic route. While methyl and ethyl esters have their applications, the superior stability of tert-butyl esters to a wide range of reagents, coupled with their facile and selective removal under mild acidic conditions, makes them an invaluable tool. Their role in enabling powerful orthogonal strategies, such as the widely used Fmoc/tBu SPPS, underscores their importance in modern organic synthesis and drug development. The experimental data and protocols provided herein offer a practical guide for the implementation of tert-butyl esters as a robust and versatile protecting group for carboxylic acids.
References
Spectroscopic data (NMR, IR) for tert-Butyl L-alaninate.
A Comparative Guide to the Spectroscopic Data of tert-Butyl L-alaninate and its Alternatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of amino acid esters is crucial for synthesis, quality control, and structural analysis. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound hydrochloride and two common alternatives: Methyl L-alaninate hydrochloride and Benzyl L-alaninate hydrochloride.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound hydrochloride, Methyl L-alaninate hydrochloride, and Benzyl L-alaninate hydrochloride. This data is essential for identifying these compounds and assessing their purity.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | α-H (quartet) | -CH₃ (doublet) | Ester Group Protons |
| This compound HCl | CDCl₃ | ~4.1 | ~1.6 | 1.49 (s, 9H, -C(CH₃)₃) |
| Methyl L-alaninate HCl | D₂O | 4.12 | 1.59 | 3.82 (s, 3H, -OCH₃) |
| Benzyl L-alaninate HCl | CDCl₃ | ~4.3 | ~1.7 | 5.2 (s, 2H, -CH₂-Ph), 7.3-7.4 (m, 5H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | C=O | α-C | -CH₃ | Ester Group Carbons |
| This compound HCl | CDCl₃ | ~170 | ~50 | ~16 | ~83 (-C(CH₃)₃), ~28 (-C(CH₃)₃) |
| Methyl L-alaninate HCl | D₂O | 172.5 | 50.8 | 16.0 | 54.0 (-OCH₃) |
| Benzyl L-alaninate HCl | CDCl₃ | ~171 | ~50 | ~17 | ~68 (-CH₂-Ph), ~128-135 (Ar-C) |
Table 3: IR Spectroscopic Data (Key Peaks in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-O Stretch | Other Key Peaks |
| This compound HCl | ~3400-3000 (broad) | ~1740 | ~1150 | ~2980 (C-H stretch) |
| Methyl L-alaninate HCl | ~3400-3000 (broad) | ~1745 | ~1240 | ~2960 (C-H stretch) |
| Benzyl L-alaninate HCl | ~3400-3000 (broad) | ~1735 | ~1215 | ~3030 (Ar C-H stretch), ~1455 (Ar C=C stretch) |
Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of amino acid ester hydrochlorides is as follows:
-
Sample Preparation: Weigh approximately 5-20 mg of the solid sample and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse sequence is used.
-
The spectral width is set to approximately 12-15 ppm.
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used between scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
The spectral width is set to approximately 200-220 ppm.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-10 seconds is employed.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples:
-
Sample Preparation: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.
-
Spectrum Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample is then placed on the crystal, and pressure is applied using a press to ensure good contact.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Logical Comparison of Spectroscopic Data
The choice of ester protecting group significantly influences the spectroscopic properties of the L-alanine derivative. The following diagram illustrates the logical flow of comparison based on the data.
Caption: Logical flow comparing the distinct spectroscopic signatures of different L-alanine esters.
Preserving Chirality: A Comparative Guide to Assessing Amino Acid Stereochemical Integrity Post-Deprotection
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of amino acids within a peptide therapeutic is paramount to its efficacy and safety. The process of removing protecting groups, or deprotection, is a critical step in peptide synthesis where the risk of racemization—the conversion of a chiral amino acid from its desired stereoisomer to a mixture of both—is significant. This guide provides an objective comparison of common analytical techniques used to assess the stereochemical purity of amino acids after deprotection, supported by experimental data and detailed protocols.
The loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are often difficult to remove and can have profound, sometimes detrimental, biological consequences.[1] Racemization can occur through two primary mechanisms: direct enolization via proton abstraction by a base, and the formation of an oxazol-5(4H)-one intermediate.[2][3] Factors such as the choice of base, coupling reagents, and the specific amino acid residue all influence the extent of racemization.[4][5] Histidine, cysteine, and serine are particularly susceptible.[1][4]
Comparative Analysis of Analytical Techniques
A variety of analytical methods are available to quantify the extent of racemization. The choice of technique often depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes and compares the key performance attributes of the most widely used methods.
| Analytical Technique | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP).[6] | Direct analysis of underivatized amino acids is possible with certain CSPs, high resolution and sensitivity.[7] | Method development can be time-consuming, requires specialized chiral columns. | As low as 0.1-1.0% for d-amino acid substitutions.[8] |
| Gas Chromatography (GC) on Chiral Phases | Separation of volatile, derivatized amino acid enantiomers on a chiral stationary phase. | High resolution and sensitivity. | Requires derivatization, which adds a step and potential for side reactions. | Not explicitly found in search results. |
| Capillary Electrophoresis (CE) | Separation of charged species in a capillary based on their electrophoretic mobility in the presence of a chiral selector.[9] | High separation efficiency, low sample consumption, and ability to separate all optical isomers in a single run.[9][10] | Can be sensitive to small variations in buffer pH.[9] | 0.05% of the major compound.[9][10] |
| Amino Acid Analysis (AAA) with Chiral Derivatization | Derivatization of amino acids with a chiral reagent to form diastereomers, which are then separated by standard reverse-phase HPLC.[11][12] | Utilizes standard HPLC equipment, can be highly sensitive with fluorescent derivatizing agents.[11] | Indirect method, derivatization may not be quantitative and can introduce impurities. | Not explicitly found in search results. |
Experimental Workflows and Protocols
To ensure accurate and reproducible assessment of stereochemical integrity, detailed and validated experimental protocols are essential. Below are representative workflows and methodologies for the most common analytical techniques.
General Workflow for Assessing Stereochemical Integrity
The overall process for determining the enantiomeric purity of amino acids in a synthetic peptide involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for determining the enantiomeric purity of amino acids in a synthetic peptide.
Detailed Experimental Protocols
This protocol is adapted for the direct analysis of amino acid enantiomers using a macrocyclic glycopeptide-based chiral stationary phase.
-
Peptide Hydrolysis:
-
Hydrolyze the peptide sample in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. To correct for racemization that may occur during hydrolysis, a parallel hydrolysis using deuterated acid (e.g., 6N DCl in D₂O) can be performed.[8]
-
After hydrolysis, remove the acid under vacuum.
-
Reconstitute the amino acid residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC T (teicoplanin-based CSP).
-
Mobile Phase: A typical mobile phase system is a mixture of methanol, acetonitrile, and an acidic or basic additive to control ionization. The exact composition will need to be optimized for the specific amino acids being analyzed.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV detector at a wavelength suitable for the amino acids (e.g., 200-210 nm) or Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[6][8]
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of standard solutions.
-
Calculate the percentage of the D-isomer relative to the total area of both enantiomer peaks to determine the extent of racemization.
-
This protocol outlines a method for separating all eight optical isomers of a model tripeptide, demonstrating the high resolving power of CE.[9][10]
-
Sample Preparation:
-
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Chiral Selector: 18-crown-6-tetracarboxylic acid added to the running buffer.[9][10]
-
Running Buffer: Optimized buffer system, pH is a critical parameter.[9]
-
Voltage: Applied voltage will depend on the capillary length and buffer composition.
-
Detection: UV detector.
-
-
Data Analysis:
-
Identify the peaks for each stereoisomer by comparing the electropherogram to that of standards or by spiking the sample with known stereoisomers.[10]
-
Quantify the amount of each diastereomer to determine the level of racemization at each chiral center.
-
Mitigating Racemization During Deprotection
While assessing the stereochemical integrity after the fact is crucial, preventing racemization in the first place is the ideal strategy. The choice of deprotection conditions plays a significant role. For the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, deprotection is typically achieved using a mild base, most commonly piperidine in a polar aprotic solvent like DMF or NMP.[13][14][15]
Fmoc Deprotection Signaling Pathway
The mechanism of Fmoc deprotection is a base-catalyzed β-elimination. Understanding this pathway is key to optimizing conditions to minimize racemization.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. [Separation of amino acid enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of Coupling Reagents with Tert-Butyl Protected Amino Acids
For researchers, scientists, and professionals in drug development, the selection of an optimal coupling reagent is a critical determinant for the successful synthesis of peptides. This is particularly true when employing tert-butoxycarbonyl (Boc) protected amino acids, a cornerstone of solid-phase peptide synthesis (SPPS). The efficacy of a coupling reagent in this context is measured by its ability to facilitate the formation of peptide bonds efficiently, with high yields, and minimal side reactions, most notably racemization. This guide provides an objective comparison of commonly used peptide coupling reagents, supported by experimental data and detailed protocols.
The primary classes of coupling reagents include carbodiimides, aminium/uronium salts, and phosphonium salts. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are foundational, often requiring additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure (Oxyma) to suppress racemization and improve efficiency.[1][2][3] Aminium/uronium salts such as HATU, HBTU, and COMU are known for their high reactivity and speed, making them suitable for many standard and challenging syntheses.[1][4][5] Phosphonium salts like PyBOP also offer high coupling efficiency and are a non-toxic alternative to some older reagents.[1][2]
Quantitative Performance Analysis
The choice of coupling reagent can significantly impact the purity and yield of the final peptide product. The following tables summarize the performance of various coupling reagents. While direct comparisons can be challenging due to sequence-dependent variability, the data presented, collated from multiple studies, offers a representative overview.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of Challenging Sequences
| Coupling Reagent | Peptide Sequence | Crude Purity (%) | Reference |
| HATU | ACP (65-74) | 79.91 | [6] |
| HCTU | ACP (65-74) | 80.52 | [6] |
| PyBOP | ACP (65-74) | 70.27 | [6] |
| HATU | A-ß Amyloid (1-42) | 91.23 | [6] |
| HCTU | A-ß Amyloid (1-42) | 92.11 | [6] |
| PyBOP | A-ß Amyloid (1-42) | 88.54 | [6] |
Note: The acyl carrier protein (ACP) fragment (65-74) is a widely recognized benchmark for assessing the performance of coupling reagents due to its inherent difficulty.[4][7]
Table 2: Performance in Aza-Peptide Synthesis
| Coupling Reagent | Reaction Half-life (min) | Acylation Yield (%) | Reference |
| HATU | 40 | ~100 | [6] |
| HCTU | 40 | ~55 | [6] |
| PyBOP | 150 | ~65 | [6] |
| TBTU | 150 | ~60 | [6] |
Table 3: Yield and Epimerization in the Coupling of a Glycosylated Amino Acid
| Coupling Reagent/Additive | Base | Yield (%) | Epimerization (%) | Reference |
| HATU/HOAt | DIPEA | 98 | 4.8 | [6] |
| HBTU/HOBt | DIPEA | 97 | 5.5 | [6] |
| PyBOP/HOBt | DIPEA | 98 | 6.0 | [6] |
| DIC/HOBt | DIPEA | 95 | 2.5 | [6] |
Experimental Protocols
To ensure an objective comparison of coupling reagent performance, a standardized experimental protocol is crucial. The following provides a general methodology for the solid-phase peptide synthesis (SPPS) of a target peptide using Boc-protected amino acids, allowing for the substitution of different coupling reagents.
Materials:
-
Boc-protected amino acids
-
Merrifield resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU, HBTU, DIC)
-
Additive (e.g., HOBt, Oxyma, if using DIC)
-
Neutralization solution (e.g., 10% DIPEA in DMF)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/DCM)
-
Cold diethyl ether
General Boc-SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of TFA in DCM (typically 25-50%) to the resin and agitate for 1-2 minutes.
-
Drain the TFA solution and add a fresh portion of the TFA/DCM solution, agitating for 20-30 minutes.
-
Wash the resin thoroughly with DCM followed by DMF.[4]
-
-
Neutralization: Neutralize the resin with a 10% DIPEA solution in DMF. Wash the resin thoroughly with DMF.[8]
-
Coupling (Variable Step):
-
Method A (Uronium/Aminium or Phosphonium Reagents): In a separate vial, pre-activate the Boc-protected amino acid (3-5 equivalents relative to resin loading). Dissolve the amino acid and the chosen coupling reagent (e.g., HATU, HBTU; 3-5 equivalents) in DMF. Add a base, such as DIPEA (6-10 equivalents), to the activation mixture.[4] Add the activated amino acid solution to the deprotected resin and agitate for the desired coupling time (typically 30-60 minutes).[9]
-
Method B (Carbodiimide Reagents): In a separate vial, dissolve the Boc-amino acid (e.g., 4 equivalents) and an additive such as HOBt or Oxyma (e.g., 4 equivalents) in DMF. Add DIC (e.g., 4 equivalents) to the solution. Add the solution to the deprotected peptide-resin and allow to react. This method often requires longer coupling times compared to aminium/uronium salt reagents.[1]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).[4]
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates completion. If the test is positive, a second coupling may be necessary.[10]
-
Repeat: Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry.[7]
Visualizing Workflows and Mechanisms
Caption: A generalized workflow for comparing coupling reagents in Boc-SPPS.
Caption: Activation pathways for different classes of coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Stability comparison of tert-butyl ester under acidic vs. basic conditions.
In the realm of organic synthesis, particularly in pharmaceutical development and complex molecule construction, the strategic use of protecting groups is paramount. The tert-butyl ester stands as a widely utilized guardian for carboxylic acid functionalities, prized for its unique stability profile. This guide provides a comprehensive comparison of the stability of tert-butyl esters under acidic and basic conditions, supported by mechanistic insights, experimental protocols, and comparative data to inform synthetic strategy.
The Dichotomy of Stability: A Tale of Two Conditions
The hallmark of the tert-butyl ester as a protecting group is its remarkable resistance to basic and nucleophilic conditions, contrasted with its calculated fragility in the presence of acid.[1][2] This orthogonal stability allows for selective deprotection, a critical feature in multi-step syntheses where other protecting groups may be sensitive to acid or base.[3]
The significant steric hindrance provided by the bulky tert-butyl group physically shields the carbonyl carbon from nucleophilic attack, the primary mechanism for base-catalyzed ester hydrolysis.[4] Conversely, under acidic conditions, a different, more facile cleavage pathway becomes accessible.
Quantitative Stability Comparison
The difference in stability is not merely qualitative; it is a pronounced quantitative disparity. While precise kinetic data for a direct side-by-side comparison in identical solvent systems is sparse in the literature, the operational stability is starkly different. The following table summarizes the observed stability under typical deprotection conditions for other common esters.
| Condition | Reagents | Temperature | Stability of Tert-Butyl Ester | Outcome |
| Acidic | Trifluoroacetic Acid (TFA) | Room Temp. | Labile | Rapid cleavage to carboxylic acid |
| Formic Acid | 50 - 60 °C | Labile | Efficient cleavage | |
| Aqueous HCl (e.g., 1M) | Room Temp. | Labile | Hydrolysis occurs | |
| Basic | NaOH in MeOH/H₂O | Room Temp. | Generally Stable | Negligible to very slow hydrolysis |
| LiOH in THF/H₂O | Room Temp. | Generally Stable | Resistant to cleavage | |
| K₂CO₃ in MeOH | Room Temp. | Stable | No significant reaction observed |
Mechanistic Underpinnings of Reactivity
The divergent stability of tert-butyl esters can be explained by their distinct mechanisms of cleavage under acidic and basic conditions.
Acid-Catalyzed Cleavage: A Unimolecular Pathway
Under acidic conditions, the deprotection of a tert-butyl ester proceeds through a unimolecular mechanism (AAL1). The reaction is initiated by protonation of the carbonyl oxygen, followed by cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[1] The tert-butyl cation is then quenched, typically by forming isobutylene gas.[5] This irreversible gas formation helps to drive the reaction to completion.
Basic Conditions: A Hindered Bimolecular Pathway
In contrast, base-catalyzed hydrolysis of esters typically follows a bimolecular acyl-cleavage mechanism (BAC2), involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. For tert-butyl esters, the extreme steric bulk of the tert-butyl group severely hinders this approach, making the formation of the required tetrahedral intermediate energetically unfavorable.[4] Consequently, the reaction rate is exceptionally slow, rendering the ester stable under standard basic conditions.
Experimental Protocols
The following protocols outline typical procedures for the deprotection of tert-butyl esters under acidic conditions and demonstrate their stability under basic conditions.
Protocol 1: Acidic Deprotection of a Tert-Butyl Ester using TFA
Objective: To cleave a tert-butyl ester to the corresponding carboxylic acid.
Materials:
-
Tert-butyl ester-containing compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Stir bar
-
Rotary evaporator
-
Diethyl ether, cold (for precipitation, optional)
Procedure:
-
Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) in a round-bottom flask at a typical concentration of 0.1-0.2 M.
-
To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) mixture of DCM and TFA. This should be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 30 minutes to a few hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The crude carboxylic acid can be purified by methods such as precipitation from a non-polar solvent (e.g., cold diethyl ether), crystallization, or chromatography.[6]
Protocol 2: Assessment of Tert-Butyl Ester Stability under Basic Conditions
Objective: To demonstrate the stability of a tert-butyl ester under conditions that would typically hydrolyze a simple ester (e.g., a methyl or ethyl ester).
Materials:
-
Tert-butyl ester-containing compound
-
Methanol (MeOH)
-
1M Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Stir bar
Procedure:
-
Dissolve the tert-butyl ester in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add 1.5 equivalents of 1M aqueous sodium hydroxide.
-
Stir the mixture at room temperature.
-
Monitor the reaction over an extended period (e.g., 24-48 hours) by TLC or LC-MS, comparing the reaction mixture to a sample of the starting material.
-
Typically, little to no consumption of the starting tert-butyl ester will be observed, demonstrating its stability to these basic hydrolysis conditions.
Comparative Summary with Other Ester Protecting Groups
The unique stability profile of the tert-butyl ester makes it a valuable component of an orthogonal protecting group strategy.
| Protecting Group | Acidic Stability (e.g., TFA) | Basic Stability (e.g., LiOH) | Other Cleavage Methods |
| Tert-Butyl Ester | Labile | Generally Stable | Thermolysis, some Lewis acids |
| Methyl Ester | Stable (mild), Labile (strong) | Labile | - |
| Benzyl Ester | Stable (mild), Labile (strong) | Generally Stable | Hydrogenolysis (H₂, Pd/C) |
| Silyl Ester | Labile | Labile | Fluoride ions (e.g., TBAF) |
This comparison highlights how the tert-butyl ester's stability complements that of other common ester protecting groups, allowing for selective deprotection in complex synthetic routes.
Conclusion
The tert-butyl ester is a robust protecting group for carboxylic acids, characterized by its exceptional stability under basic and nucleophilic conditions. This stability is a direct consequence of the steric hindrance imposed by the tert-butyl group, which prevents the typical BAC2 hydrolysis mechanism. Conversely, its ready cleavage under acidic conditions via an AAL1 mechanism, which proceeds through a stable tert-butyl cation, provides a reliable and efficient method for deprotection. This pronounced dichotomy in stability makes the tert-butyl ester an invaluable tool for researchers, scientists, and drug development professionals in the design and execution of complex organic syntheses.
References
Safety Operating Guide
Proper Disposal of tert-Butyl L-alaninate Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of tert-Butyl L-alaninate hydrochloride, a common reagent in peptide synthesis.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the properties and hazards associated with this compound hydrochloride. This substance is typically a white to off-white powder.[1] Although not classified as a hazardous substance in all regulations, it is essential to handle it with care, using appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or eyeshields.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Respiratory Protection: A dust mask, such as a type N95 (US), is recommended, especially when handling the powder form to avoid inhalation.[1]
Storage and Incompatibilities: Store the compound in a tightly sealed container in a dry, well-ventilated area, preferably refrigerated (2-8°C).[1] It is incompatible with strong oxidizing agents and strong acids.[1][2][3]
Quantitative Data
The following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value |
| CAS Number | 13404-22-3 |
| Molecular Formula | C₇H₁₅NO₂ · HCl |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 168-175 °C (decomposes) |
| Storage Temperature | 2-8°C |
Note: Data sourced from various safety data sheets.[1][4]
Step-by-Step Disposal Protocol
The standard and recommended procedure for the disposal of this compound hydrochloride is to treat it as chemical waste. Do not dispose of this compound down the drain or in regular trash.
Operational Plan for Disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are suitable.
-
Ensure the container is in good condition and free from damage.
-
Avoid overfilling the container; it is advisable to leave at least 10% headspace to accommodate any potential expansion.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage area should be away from heat sources and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste contractor with a complete and accurate description of the waste, including its name and any available safety data.
-
-
Record Keeping:
-
Maintain meticulous records of the amount of this compound hydrochloride designated for disposal, the date it was containerized, and the date of pickup by the waste disposal service.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound hydrochloride.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound hydrochloride, fostering a culture of safety and compliance within their research and development activities.
References
Personal protective equipment for handling tert-Butyl L-alaninate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl L-alaninate. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| Protection Type | Required PPE | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant, impervious gloves | Handle with impervious gloves.[3] Nitrile or latex gloves are commonly used.[4] Long-sleeved clothing should be worn.[5] |
| Respiratory Protection | Dust mask | A type N95 (US) or equivalent respirator is recommended, especially when dealing with the powder form to avoid dust formation.[1] |
Immediate First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention.[2][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] Wash off immediately with plenty of water for at least 15 minutes.[2][5] If skin irritation or a rash occurs, seek medical advice.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical attention.[6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Get medical attention if you feel unwell.[3][6] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound in the laboratory.
-
Receiving and Storage :
-
Preparation and Use :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Container Handling :
-
Handle uncleaned, empty containers as you would the product itself.[3]
-
-
Disposal Method :
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
- 1. L-Alanine tert-butyl ester =99.0 AT 13404-22-3 C7H15NO2 · HCl [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
